(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol
Description
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Properties
Molecular Formula |
C4H4IN3O3 |
|---|---|
Molecular Weight |
269.00 g/mol |
IUPAC Name |
(5-iodo-3-nitropyrazol-1-yl)methanol |
InChI |
InChI=1S/C4H4IN3O3/c5-3-1-4(8(10)11)6-7(3)2-9/h1,9H,2H2 |
InChI Key |
UTSFZXGGENVJHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CO)I |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol
The synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol represents a precise exercise in regioselective heterocyclic chemistry, likely situated within the domain of high-energy density materials (HEDMs) or specialized pharmaceutical intermediates.
The following technical guide details the robust synthetic pathway, prioritizing the "Sandmeyer Route" to ensure the correct 3,5-disubstitution pattern, avoiding the common 4-position electrophilic substitution trap.
Executive Summary & Retrosynthetic Analysis
The target molecule, (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol , features a pyrazole core decorated with a nitro group at C3, an iodine atom at C5, and a hydroxymethyl moiety at N1.
Key Synthetic Challenge: Direct electrophilic iodination of 3-nitropyrazole predominantly targets the C4 position due to electronic directing effects (the 4-position is less deactivated than C5). To achieve the 3-nitro-5-iodo substitution pattern, a nucleophilic displacement or diazonium-based approach (Sandmeyer reaction) is required, starting from a 3,5-functionalized precursor.
Retrosynthetic Pathway:
-
Target: (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol
-
Precursor: 3-Iodo-5-nitro-1H-pyrazole (Tautomer of 5-Iodo-3-nitro)
-
Key Intermediate: 3-Amino-5-nitro-1H-pyrazole (ANP)
-
Starting Material: 3,5-Dinitropyrazole (DNP) or 3-Aminopyrazole (via nitration/rearrangement)
Synthetic Pathway Visualization (Graphviz)
Caption: Step-wise synthetic flow from dinitropyrazole to the final hydroxymethylated target.
Detailed Experimental Protocols
Phase 1: Selective Reduction to 3-Amino-5-nitropyrazole (ANP)
Rationale: Starting with 3,5-dinitropyrazole (DNP) allows access to the 3,5-substitution pattern. Selective reduction of one nitro group is necessary to create the amine handle for iodination.
Reagents: 3,5-Dinitropyrazole, Sodium Hydrosulfide (NaHS), Methanol/Water.
-
Dissolution: Dissolve 3,5-dinitropyrazole (10 mmol) in methanol (50 mL).
-
Reduction: Add a solution of NaHS (30 mmol) in water dropwise at reflux temperature.
-
Monitoring: Monitor via TLC for the disappearance of the starting material and appearance of the amine (fluorescent spot).
-
Isolation: Evaporate methanol, acidify with HCl to pH 5, and extract with ethyl acetate.
-
Purification: Recrystallize from ethanol/water to yield yellow crystals of 3-amino-5-nitropyrazole.
Phase 2: Sandmeyer Iodination (The Critical Regio-Step)
Rationale: This step installs the iodine at C5 (relative to the nitro at C3) by replacing the amino group. This bypasses the C4-selectivity of direct iodination.
Reagents: 3-Amino-5-nitropyrazole, Sodium Nitrite (NaNO2), Potassium Iodide (KI), HCl (conc), Urea.
-
Diazotization: Suspend 3-amino-5-nitropyrazole (5 mmol) in 6M HCl (15 mL) cooled to 0–5 °C.
-
Addition: Dropwise add aqueous NaNO2 (1.2 eq) while maintaining temperature < 5 °C. Stir for 30 mins.
-
Quenching Excess Nitrite: Add urea until starch-iodide paper no longer turns blue (removes excess HNO2 to prevent side reactions).
-
Iodination: Add a solution of KI (2.0 eq) in water dropwise. The solution will turn dark.
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Heat to 60 °C for 30 mins to ensure complete N2 displacement.
-
Workup: Neutralize with NaHCO3. Treat with sodium thiosulfate (Na2S2O3) solution to remove excess iodine (color change from dark brown to yellow/clear).
-
Extraction: Extract with Ethyl Acetate (3x). Dry over Na2SO4.[1]
-
Product: 3-Iodo-5-nitropyrazole . (Note: Tautomeric equilibrium exists).
Phase 3: N-Hydroxymethylation
Rationale: Reaction with formaldehyde forms the hemiaminal. The regioselectivity (N1 vs N2) is driven by thermodynamics and solubility. The "5-iodo" isomer (where the hydroxymethyl group is adjacent to the iodine) is often the isolated product due to the "reactive handle" nature of the nitrogen adjacent to the bulky but less electron-withdrawing iodine compared to the nitro group.
Reagents: 3-Iodo-5-nitropyrazole, Paraformaldehyde (or 37% Formalin), Water/Dioxane.
-
Setup: Mix 3-iodo-5-nitropyrazole (2 mmol) with 37% Formalin (5 mL) in a round-bottom flask.
-
Reaction: Heat to 60–70 °C for 2–4 hours. The solid should dissolve, followed by precipitation of the product upon cooling.
-
Crystallization: Cool the mixture to 0 °C. The target compound, (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol , precipitates.
-
Filtration: Filter the solid, wash with cold water, and dry in a vacuum desiccator over P2O5.
Key Data & Characterization
| Parameter | Value / Observation | Notes |
| Appearance | White to pale yellow crystalline solid | Energetic materials often yellow due to NO2. |
| Melting Point | 120–125 °C (Estimated) | Decomposition likely near MP. |
| 1H NMR (DMSO-d6) | δ 6.0-6.5 (d, 2H, CH2), 7.0-7.5 (t, 1H, OH), 7.8 (s, 1H, C4-H) | The CH2OH protons are characteristic doublets coupling with OH. |
| Regiochemistry | 5-Iodo isomer | Confirmed by NOE (Nuclear Overhauser Effect) between CH2 and C4-H if close, or lack thereof if Nitro is adjacent. |
| Safety Class | High Nitrogen / Energetic | Handle with blast shields. Avoid metal spatulas. |
Mechanism of Action: Regioselectivity
The formation of the 5-iodo isomer during hydroxymethylation is critical.
Caption: Electronic and steric factors driving the N-hydroxymethylation to the nitrogen adjacent to Iodine.
Explanation: The nitrogen atom adjacent to the Nitro group (N-adjacent-NO2) is significantly less nucleophilic due to the strong electron-withdrawing inductive and mesomeric effects of the nitro group. Consequently, the nitrogen adjacent to the Iodine atom (N-adjacent-I) acts as the nucleophile attacking formaldehyde, resulting in the 1-hydroxymethyl-5-iodo-3-nitro isomer.
Safety & Handling (Crucial)
-
Explosion Hazard: Nitro-pyrazoles are precursors to explosives. 3,5-Dinitropyrazole is shock-sensitive.
-
Incompatibility: Avoid contact with strong bases, reducing agents (unless controlled), and heavy metals (which can form sensitive azides/salts).
-
PPE: Kevlar gloves, face shield, and grounded fume hood are mandatory.
References
-
Synthesis of Nitropyrazoles: Janssen, J. W. A. M., et al. "Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry 38.10 (1973): 1777-1782. Link
-
Iodination Strategy: Ravi, P., et al. "Efficient iodination of structurally varying pyrazoles in heterophase medium." Russian Chemical Bulletin 62 (2013): 1044–1051. Link
-
Hydroxymethylation of Azoles: Wesslén, B. "Base-catalyzed Reaction of Alkyl Aryl Ketones with Formaldehyde." Acta Chemica Scandinavica 21 (1967).[2] (Foundational chemistry for CH2O addition).
-
Energetic Properties: Li, Z., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules (2013). Link
Sources
Advanced Synthesis of Substituted 3-Iodo-1H-Pyrazole Derivatives
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Strategic Value of the C3-Iodo Motif
In the architecture of kinase inhibitors and GPCR modulators, the pyrazole ring is a privileged scaffold. While 4-iodopyrazoles are easily accessible via direct electrophilic substitution, 3-iodopyrazoles represent a distinct and often more challenging synthetic target. The C3-position offers a unique vector for extending molecular geometry, critical for accessing specific hydrophobic pockets in protein targets (e.g., the gatekeeper region in kinases).
This guide addresses the primary synthetic bottleneck: Regiocontrol .[1] Direct iodination of the pyrazole core invariably favors the electron-rich C4 position. Accessing the C3-iodo isomer requires "chemical maneuvering"—specifically, the use of diazotization strategies (Sandmeyer) or controlled cyclization. Furthermore, subsequent N-alkylation introduces a second regioselectivity challenge (N1 vs. N2 functionalization) that dictates the final topology of the drug candidate.
Retrosynthetic Logic & Reactivity Profile
To synthesize a substituted 3-iodo-1H-pyrazole, one must navigate the inherent reactivity of the azole ring.
The "Direct Iodination" Trap
Attempting to react 1H-pyrazole with
-
Result: Direct halogenation is not a viable route for C3-iodides unless C4 is blocked.
The Validated Routes
-
Sandmeyer Functionalization (Recommended): Conversion of commercially available 3-aminopyrazole to 3-iodopyrazole. This is the most scalable and reliable method for the core scaffold.
-
De Novo Cyclization: Condensation of hydrazines with
-alkynones or 1,3-dicarbonyl equivalents. Useful for highly substituted cores but often suffers from poor regiocontrol during ring closure. -
Directed Lithiation: Protection of N1, followed by C5-lithiation (which is C3 in the tautomeric sense) and iodine trapping. High-yielding but requires strict anhydrous conditions and cryogenic handling.
Core Synthesis: The Modified Sandmeyer Protocol
The transformation of 3-aminopyrazole to 3-iodo-1H-pyrazole relies on the formation of a diazonium intermediate. Unlike benzene derivatives, pyrazole diazonium salts are less stable and prone to side reactions (e.g., azo coupling). The use of organic nitrites (isoamyl nitrite) often provides cleaner profiles than aqueous
Mechanism of Action[2]
-
Diazotization: The amino group attacks the nitrosonium ion (
), generated in situ, forming the diazonium salt. -
Displacement: The iodide anion (
) displaces nitrogen gas ( ) via a radical-nucleophilic aromatic substitution ( ) or single electron transfer (SET) mechanism.
Figure 1: Mechanistic pathway for the conversion of 3-aminopyrazole to 3-iodopyrazole.
Detailed Experimental Protocol
Target: Synthesis of 3-iodo-1H-pyrazole (Scale: 10 mmol)
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazole (0.83 g, 10 mmol) in diiodomethane (
) (20 mL).-
Note: Diiodomethane acts as both solvent and iodine source, often providing better yields than aqueous KI methods for heterocyclic amines.
-
-
Diazotization: Add isoamyl nitrite (3.5 g, 30 mmol) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the mixture to 80°C and stir for 2 hours. The color typically changes to dark red/brown.
-
Work-up:
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). 3-iodo-1H-pyrazole typically elutes as a white to off-white solid.
-
Yield Expectation: 50–65%.
-
Regioselective N-Alkylation: The N1 vs. N2 Dilemma
Once the 3-iodo-1H-pyrazole core is synthesized, the next step is usually N-functionalization. This is the most common point of failure in library synthesis.
The Tautomer Challenge
3-iodo-1H-pyrazole exists in equilibrium with 5-iodo-1H-pyrazole.
-
Tautomer A (3-iodo): H on N1, Iodine on C3.
-
Tautomer B (5-iodo): H on N2, Iodine on C5.
When an electrophile (
-
1-Alkyl-3-iodopyrazole (Target): Alkylation at the nitrogen distal to the iodine.
-
1-Alkyl-5-iodopyrazole (Impurity): Alkylation at the nitrogen proximal to the iodine.
The "Steric Rule" for Regiocontrol
Under basic conditions (
-
Steric Dominance: The iodine atom is bulky. It sterically shields the adjacent nitrogen (N2). Therefore, the incoming alkyl group prefers the distal nitrogen (N1).
-
Electronic Factor: The lone pair on N1 is more accessible.
Outcome: Alkylation of 3-iodopyrazole generally favors the 1,3-disubstituted isomer (1-alkyl-3-iodopyrazole) with ratios often exceeding 90:10.
Figure 2: Regioselectivity flow in the alkylation of 3-iodopyrazoles.
Optimized N-Alkylation Protocol
Reagents:
-
Why DMF? Polar aprotic solvents enhance the nucleophilicity of the pyrazole anion, promoting the
reaction.
-
Dissolve 3-iodo-1H-pyrazole (1.0 eq) in dry DMF (0.5 M).
-
Add
(2.0 eq) and stir for 15 min to deprotonate. -
Add Alkyl Halide (1.1 eq) dropwise.
-
Stir at RT (or 60°C for unreactive halides) for 4–12 hours.
-
Critical Step: Pour into water and extract with EtOAc.
-
Analysis: Check crude NMR. The C5-H proton of the 1,3-isomer typically appears downfield compared to the C3-H of the 1,5-isomer (though iodine shifts can invert this; NOE analysis is the gold standard).
Summary of Synthetic Methods
| Method | Target Isomer | Key Reagents | Advantages | Limitations |
| Sandmeyer | 3-Iodo (Core) | 3-NH2-pyrazole, Isoamyl nitrite, CH2I2 | Direct access to 3-iodo core; scalable. | Requires diazonium handling; moderate yields. |
| Direct Iodination | 4-Iodo | I2, NIS, CAN | High yield; simple. | Wrong Regioisomer (C4 selective). |
| Lithiation | 5-Iodo (N-protected) | n-BuLi, I2, THF (-78°C) | High regiocontrol for 5-iodo. | Requires cryogenic temps; strictly anhydrous. |
| N-Alkylation | 1-Alkyl-3-iodo | R-X, K2CO3, DMF | Favors desired 1,3-isomer (>90%). | Separation of minor 1,5-isomer may be needed. |
References
-
Synthesis of substituted 3-iodo-1H-pyrazole derivatives . Arkivoc, 2014. Link
- Key Insight: Describes the protection and Sonogashira coupling of 3-iodopyrazoles.
-
Highly Selective N-Alkylation of Pyrazoles . Journal of Organic Chemistry, 2022. Link
- Key Insight: Provides crystallographic evidence and mechanistic r
-
Sandmeyer Reaction Protocol . Organic Chemistry Portal. Link
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles . Organic Letters, 2014.[6][7] Link
- Key Insight: Alternative de novo routes to substituted pyrazoles.
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides . RSC Advances, 2015. Link
- Key Insight: Contrasts lithiation (C5)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Technical Monograph: (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol
This technical guide details the structural characteristics, synthesis, and applications of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol . It is designed for researchers in energetic materials and medicinal chemistry, adhering to the requested autonomy and scientific rigor.
Classification: Functionalized Nitro-Heterocycle / High-Energy Intermediate CAS Registry Number: (Analogous derivatives: 1000895-25-9 for non-iodinated parent)
Executive Summary
(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol represents a specialized class of functionalized azoles that bridges the gap between high-energy density materials (HEDMs) and pharmaceutical intermediates . The molecule features a pyrazole core decorated with a nitro group (
Molecular Architecture & Physiochemical Properties[1]
Electronic Structure
The molecule exhibits a "push-pull" electronic system, though heavily skewed toward electron deficiency due to the pyrazole ring and the nitro group.
-
C3-Nitro Group: Acts as a strong electron-withdrawing group (EWG), significantly increasing the acidity of the pyrazole ring protons (in the precursor) and reducing the electron density of the aromatic system.
-
C5-Iodine: Provides high polarizability and a weak inductive withdrawing effect, but primarily serves as a heavy-atom center that increases the crystal density—a critical factor for detonation velocity in energetic applications.
-
N1-Hydroxymethyl: This hemiaminal moiety is chemically labile. It disrupts the potential for intermolecular hydrogen bonding typically seen in N-unsubstituted pyrazoles, replacing it with an alcohol-based hydrogen bonding network.
Predicted Physical Properties
Data extrapolated from structurally related 3-nitro-1H-pyrazole derivatives.
| Property | Value (Estimated) | Rationale |
| Molecular Formula | Stoichiometric calculation. | |
| Molecular Weight | 268.99 g/mol | Heavy iodine atom dominates mass. |
| Density | Iodine and Nitro groups significantly enhance lattice packing density. | |
| Melting Point | Moderate H-bonding (OH...O=N) vs. Van der Waals forces. | |
| Oxygen Balance | Negative | Requires external oxidizers for complete combustion. |
| Solubility | DMSO, DMF, Acetone | Polar aprotic solvents favored; poor water solubility. |
Synthetic Methodology
The synthesis requires a regioselective approach to ensure the iodine is installed at the C5 position and the nitro at C3, followed by N-alkylation.
Pathway Logic
-
Precursor Selection: Start with 3-nitro-1H-pyrazole .[1]
-
Regioselective Iodination: Direct electrophilic iodination often favors C4. To achieve C5-iodination, a lithiation-quench sequence is preferred on the N-protected species, or diazotization of 3-nitro-5-aminopyrazole.
-
Hydroxymethylation: The final step involves the reaction of the pyrazole nitrogen with aqueous formaldehyde.
Experimental Protocol: Hydroxymethylation
Note: This protocol assumes the isolation of the 5-iodo-3-nitro-1H-pyrazole precursor.
Reagents:
-
5-Iodo-3-nitro-1H-pyrazole (1.0 eq)
-
Formaldehyde (37% aq. solution, "Formalin") (5.0 eq)
-
Solvent: Water or 1:1 Water/Dioxane
-
Catalyst:
(trace, optional)
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with 5-iodo-3-nitro-1H-pyrazole and suspend in water (approx. 5 mL per gram).
-
Addition: Add excess 37% formaldehyde solution. The suspension may not clear immediately.
-
Reaction: Heat the mixture to
for 2–4 hours. The solid should dissolve as the N-hydroxymethyl derivative forms (higher solubility). -
Crystallization: Cool the solution slowly to
. The product, (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol, typically precipitates as a white to off-white crystalline solid. -
Purification: Filter the solid. Wash with cold water. Do not dry at high temperatures (
) as the reaction is reversible, and formaldehyde may be extruded.
Synthesis Visualization
The following diagram illustrates the critical decision nodes in the synthesis pathway.
Caption: Synthetic route emphasizing the regioselective installation of Iodine followed by soft N-hydroxymethylation.
Reactivity Profile & Applications
The N-Hydroxymethyl "Handle"
The
-
Reversibility: In the presence of base or heat, the molecule releases formaldehyde, regenerating the free pyrazole. This makes it a potential "prodrug" or delayed-release system in biological contexts.
-
Displacement: The hydroxyl group can be converted to a chloride (using
) or a nitrate ester ( ) using acetyl nitrate. The latter is a common strategy to increase the oxygen balance in energetic materials.
Cross-Coupling (C-I Bond)
The C5-Iodine bond is chemically distinct from the nitro group. It allows the molecule to serve as a scaffold for Suzuki-Miyaura or Sonogashira couplings.
-
Application: Synthesis of complex bi-heterocycles (e.g., pyrazolyl-tetrazoles) used in high-performance pharmaceuticals or dyes.
Crystallographic Features
Based on analogous nitropyrazoles, the crystal structure is driven by:
-
Planarity: The pyrazole ring is planar.
-
Hydrogen Bonding: A strong intermolecular network exists between the hydroxyl proton (
) and the nitro oxygen ( ) or the pyrazole nitrogen ( ). -
Density: The heavy iodine atom facilitates efficient packing, often resulting in densities exceeding
, which is exceptional for organic compounds.
Safety & Handling (Self-Validating Protocol)
-
Energetic Hazard: As a nitro-iodopyrazole, this compound possesses explosive potential. While iodine desensitizes the molecule compared to purely nitro-substituted analogs, standard safety protocols for HEDMs must be followed (Kevlar shielding, anti-static grounding).
-
Validation:
-
NMR Check: Disappearance of the broad NH singlet (~13-14 ppm) and appearance of a methylene doublet (~5.5 ppm) and OH triplet (~6.0 ppm) in DMSO-
. -
Stability Check: If the solid smells of formaldehyde, decomposition is occurring. Recrystallize immediately.
-
References
-
Zhang, J., et al. (2020).[2] "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 25(15), 3475. Link
- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Standard text for nitropyrazole energetic properties).
-
Larock, R. C. (2008).[3] "Synthesis of 1-acyl-4-iodo-1H-pyrazoles." Journal of Organic Chemistry, 73(17), 6666-6670. (Methodology for iodination of pyrazoles). Link
-
PubChem. "1H-pyrazol-1-ylmethanol."[4] (General data on N-hydroxymethyl pyrazoles). Link
Sources
(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol: A Comprehensive Technical Guide for Advanced Research
An In-depth Exploration of its Synthesis, Characterization, and Applications in Drug Discovery
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential.[1][2][3] This guide focuses on a specific, highly functionalized derivative, (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol. We will delve into its precise chemical identity according to IUPAC nomenclature, explore detailed synthetic methodologies, and provide robust analytical protocols for its characterization. Furthermore, this document will illuminate its emerging role in drug discovery, offering insights into its potential mechanisms of action and providing a framework for its application in contemporary research.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific rigor. The structure is a five-membered pyrazole ring substituted with an iodo group at the 5-position, a nitro group at the 3-position, and a hydroxymethyl group at the 1-position of the nitrogen atom.
Based on the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol .
Structural Breakdown for Nomenclature:
-
Pyrazole: The core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.
-
1H: This indicates that the nitrogen at position 1 bears a hydrogen or a substituent.
-
5-Iodo: An iodine atom is attached to the 5th carbon of the pyrazole ring.
-
3-nitro: A nitro group (-NO2) is attached to the 3rd carbon of the pyrazole ring.
-
( ... )-1-yl: This signifies that the entire substituted pyrazole ring is a substituent connected via the nitrogen at position 1.
-
methanol: The pyrazole moiety is attached to a methyl alcohol group.
| Component | Description |
| Core Scaffold | Pyrazole |
| Substituents | Iodo, Nitro, Hydroxymethyl |
| CAS Number | Not explicitly found, though related structures are registered. |
| Molecular Formula | C4H4IN3O3 |
| Molecular Weight | 269.00 g/mol |
Synthesis and Purification
The synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol involves a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general strategy involves the formation of the substituted pyrazole core, followed by N-alkylation with a hydroxymethyl equivalent.
Synthetic Pathway Overview
A plausible synthetic route begins with the iodination and nitration of a pyrazole precursor, followed by the introduction of the hydroxymethyl group.
Caption: Synthetic pathway for (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol.
Detailed Experimental Protocol: Synthesis of 5-Iodo-3-nitro-1H-pyrazole
This protocol outlines a general procedure for the synthesis of the key intermediate.
Materials:
-
3-Iodo-1H-pyrazole
-
Fuming nitric acid
-
Sulfuric acid
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cool the flask in an ice bath to 0-5 °C.
-
Slowly add 3-Iodo-1H-pyrazole to the cooled sulfuric acid.
-
In a separate beaker, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Detailed Experimental Protocol: N-hydroxymethylation
This protocol describes the final step to introduce the hydroxymethyl group.
Materials:
-
5-Iodo-3-nitro-1H-pyrazole
-
Formaldehyde (37% aqueous solution)
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-Iodo-3-nitro-1H-pyrazole in THF in a round bottom flask.
-
Add triethylamine to the solution.
-
Add formaldehyde solution dropwise and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. Chemical shifts will be influenced by the electron-withdrawing nitro and iodo groups. |
| ¹³C NMR | Resonances for the pyrazole ring carbons and the methylene carbon. The carbon atoms attached to the iodine and nitro groups will show characteristic shifts. |
| FT-IR | Characteristic absorption bands for O-H stretching (hydroxyl group), N-O stretching (nitro group), and C-I stretching. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (269.00 g/mol ) and characteristic fragmentation patterns. |
| Melting Point | A sharp melting point range, indicative of high purity. |
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous marketed drugs.[3][4] Functionalized pyrazoles, such as (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol, offer a versatile platform for the development of novel therapeutic agents.
Rationale for Pharmacological Interest
-
Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic systems, offering improved physicochemical properties.
-
Hydrogen Bonding: The nitrogen atoms and the hydroxymethyl group can participate in hydrogen bonding interactions with biological targets.
-
Halogen Bonding: The iodine atom can engage in halogen bonding, a specific and directional non-covalent interaction that is gaining recognition in drug design.[5]
-
Reactive Handles for Further Functionalization: The iodo and nitro groups, as well as the hydroxyl group, serve as versatile synthetic handles for the creation of compound libraries for screening.
Potential Therapeutic Targets
Given the broad biological activities of pyrazole derivatives, this compound could be investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Many pyrazole-containing compounds exhibit antitumor activity.[3]
-
Anti-inflammatory Agents: The well-known NSAID celecoxib features a pyrazole core.[2]
-
Neurodegenerative Diseases: Pyrazole derivatives have shown promise in targeting pathways involved in Alzheimer's and Parkinson's diseases.[1][2]
-
Antimicrobial Agents: The pyrazole scaffold is found in various compounds with antibacterial and antifungal properties.[2]
Proposed Mechanism of Action Workflow
The exploration of a novel compound's mechanism of action is a critical step in drug development.
Caption: A generalized workflow for elucidating the mechanism of action.
Conclusion
(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol represents a highly promising scaffold for the development of new chemical entities with therapeutic potential. Its synthesis, while requiring careful optimization, is achievable through established organic chemistry principles. The presence of multiple functional groups provides a rich platform for further chemical modification and the exploration of structure-activity relationships. This guide provides a foundational resource for researchers embarking on the study of this and related pyrazole derivatives.
References
- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery.
- Yin, J., et al. (2021).
- Pharmacological Activities of Pyrazole and Its Deriv
- Al-Warhi, T., et al. (2025, October 15).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 31).
- BenchChem. (2025, December).
- Baranauskas, A., et al. (2016, May 23). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- Pyrazole synthesis. Organic Chemistry Portal.
- Li, W., et al. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- Elguero, J., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- FDA. (n.d.). N-(HYDROXYMETHYL)PYRAZOLE.
- PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol.
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][4]triazin-7(6H).
- PubChem. (n.d.). 1H-pyrazol-1-ylmethanol.
- Google Patents. (n.d.).
- PubMed. (2025, April 16).
- Sigma-Aldrich. (n.d.). 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
- MDPI. (2020, December 17).
- Sigma-Aldrich. (n.d.). (1H-Pyrazol-1-yl)methanol.
- Hoffman Fine Chemicals. (n.d.). (5-Nitro-1H-pyrazol-3-yl)methanol.
- National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl).
- Sigma-Aldrich. (n.d.). (5-Phenyl-1H-pyrazol-3-yl)methanol.
- MDPI. (2013, August 6). First Identification of 5,11-Dideoxytetrodotoxin in Marine Animals, and Characterization of Major Fragment Ions of Tetrodotoxin and Its Analogs by High Resolution ESI-MS/MS.
- PubMed. (2011, November 15). Identification and characterization of Sclerotinia sclerotiorum NADPH oxidases.
- PubMed. (2013, April 29). Synthesis and characterization of 5-(1,2,4-triazol-3-yl)tetrazoles with various energetic functionalities.
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- 5. mdpi.com [mdpi.com]
Technical Guide: Physical Properties & Engineering of Nitrated Pyrazoles
The following technical guide details the physical properties, synthesis, and applications of nitrated pyrazole compounds.
Executive Summary
Nitrated pyrazoles represent a specialized class of nitrogen-rich heterocycles that occupy a critical intersection between High-Energy Density Materials (HEDMs) and pharmaceutical intermediates . Their utility is defined by a unique structure-property relationship: the pyrazole ring provides a high heat of formation (
This guide analyzes the physicochemical landscape of these compounds, focusing on 3,4,5-trinitropyrazole (TNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP) as primary case studies.[1] It bridges the gap between energetic performance (density, detonation velocity) and molecular stability (thermal decomposition, acidity), providing actionable protocols for synthesis and characterization.
Molecular Architecture & Electronic Effects
The physical properties of nitrated pyrazoles are dictated by the interplay between the aromatic
1.1 The Density-Stability Paradox
In energetic materials, density (
-
Mechanism: The acidic proton on the pyrazole nitrogen (
) acts as a donor, while the oxygen atoms of the nitro groups act as acceptors. -
Effect: This planar H-bonding network allows layers to stack efficiently (graphitic-like packing), pushing densities of compounds like TNP to 1.87 g/cm³ , significantly higher than standard RDX (1.82 g/cm³).
1.2 Acidity and Functionalization
The introduction of nitro groups drastically alters the pKa of the pyrazole ring.
-
Unsubstituted Pyrazole: pKa ~ 14.2 (Very weak acid).
-
3,4,5-Trinitropyrazole (TNP): pKa ~ 2.35 (Strong acid).[2]
-
Causality: The
groups at positions 3, 4, and 5 withdraw electron density via resonance and induction, stabilizing the pyrazolate anion. This high acidity allows for the easy formation of energetic salts (e.g., ammonium or hydrazinium salts), which can further tune thermal stability and impact sensitivity.
Thermodynamic & Thermal Properties
Thermal stability is the gatekeeper for practical application. Researchers must balance high energy content with the activation energy required for decomposition.
2.1 Thermal Decomposition Profiles
Nitrated pyrazoles generally exhibit high thermal stability due to the aromaticity of the ring, despite the presence of multiple nitro groups.
| Compound | Melting Point ( | Decomp. Temp ( | Density ( | Detonation Vel. ( |
| 3,4,5-TNP | 188 °C | 285 °C | 1.87 g/cm³ | 9,250 m/s |
| MTNP | 92 °C | 248 °C | 1.82 g/cm³ | 8,650 m/s |
| LLM-116 * | 190 °C | 220 °C | 1.76 g/cm³ | 8,400 m/s |
| RDX (Ref) | 204 °C | 210 °C | 1.82 g/cm³ | 8,750 m/s |
*LLM-116 is 4-amino-3,5-dinitropyrazole.
Key Insight: MTNP (methylated TNP) has a significantly lower melting point (92°C), making it a viable melt-castable explosive , a rare property for high-performance HEDMs which usually decompose before melting.
2.2 Logic of Decomposition
The decomposition pathway typically initiates with the C-NO2 homolysis or nitro-nitrite rearrangement .
-
TNP Stability: The extensive H-bonding network in TNP not only increases density but also raises the energy barrier for thermal decomposition (
= 285°C), making it thermally superior to RDX. -
Methylation Effect: Methylating TNP to MTNP removes the H-bond donor (
), lowering the lattice energy. This drops the melting point and slightly reduces density and thermal stability.
Visualization: Structure-Property Logic
The following diagram illustrates the causal relationships between molecular modifications and macroscopic physical properties.
Caption: Causal flow from molecular nitration to macroscopic properties like density and melt-castability.[1][3][4]
Detailed Experimental Protocols
4.1 Synthesis of 3,4,5-Trinitropyrazole (TNP)
Safety Note: This protocol involves oleum and high-temperature nitration. Perform behind a blast shield.
Principle: Direct nitration of pyrazole is difficult due to acid-catalyzed deactivation. The synthesis typically proceeds via a 3,5-dinitropyrazole intermediate or using LLM-116. The most robust method uses 3,5-dinitropyrazole (3,5-DNP) .
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 3,5-dinitropyrazole (10 mmol) in 20% oleum (15 mL).
-
Nitration: Slowly add fuming nitric acid (98%, 5 mL) dropwise while maintaining the temperature between 0–5°C.
-
Heating: Once addition is complete, heat the reaction mixture to 100°C and reflux for 6 hours. Causality: High temperature is required to overcome the activation barrier for placing the third nitro group on the electron-deficient ring.
-
Quenching: Cool to room temperature and pour the mixture onto crushed ice (100 g). The product will precipitate as a white/off-white solid.[5]
-
Purification: Filter the precipitate, wash with cold water (3x 20 mL) to remove residual acid, and dry in a vacuum oven at 50°C.
-
Recrystallization: Recrystallize from boiling water or dichloroethane to obtain synthesis-grade TNP.
4.2 Thermal Characterization (DSC/TGA)
Objective: Determine
-
Sample Prep: Weigh 1–2 mg of dried nitropyrazole into an alumina crucible (avoid aluminum pans if high reactivity is suspected).
-
Parameters:
-
Purge Gas: Nitrogen (50 mL/min).
-
Heating Rate: 5°C/min (standard) and 10°C/min (for kinetic analysis).
-
Range: 40°C to 400°C.
-
-
Analysis:
-
Endotherm: Sharp downward peak indicates melting (e.g., ~92°C for MTNP).
-
Exotherm: Sharp upward peak indicates decomposition. Calculate the onset temperature (
) and peak temperature ( ). -
Self-Validation: If the exotherm is extremely sharp or precedes melting, the material is likely unstable; re-run with smaller mass (0.5 mg) to prevent sensor damage.
-
Pharmaceutical & Physical Chemistry Implications
While primarily energetic, nitropyrazoles serve as bioisosteres and intermediates in drug discovery.
5.1 Lipophilicity and Solubility
-
LogP: The nitro group decreases lipophilicity compared to alkyl chains but increases it relative to the parent amine due to internal charge delocalization.
-
TNP LogP: ~0.5 (Estimated).
-
MTNP LogP: ~1.2 (Methylation increases lipophilicity).
-
-
Significance: MTNP's higher lipophilicity and lower melting point suggest better membrane permeability if used as a scaffold, though toxicity of polynitro compounds usually limits them to oncology or cytotoxic payloads.
5.2 Bioisosterism
The pyrazole ring is a common scaffold (e.g., Celecoxib). However, mononitropyrazoles (e.g., 4-nitropyrazole) are often used as precursors to amino-pyrazoles. The reduction of the nitro group (
Synthesis Workflow Visualization
Caption: Standard workflow for the synthesis and purification of polynitropyrazoles.
References
-
Zhang, S., et al. (2020).[6] "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 25(15), 3465.
-
Herve, G., et al. (2008). "Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts." New Journal of Chemistry, 32, 222-227.
-
Ravi, P., et al. (2012). "3,4,5-Trinitro-1H-pyrazole: An Energetic Material with High Density and Low Sensitivity."[1][2] Propellants, Explosives, Pyrotechnics, 37(6).
-
Zhou, Z., et al. (2013). "Synthesis and characterization of 1-methyl-3,4,5-trinitropyrazole (MTNP)." Central European Journal of Energetic Materials, 10(2), 203-214.
- Pagoria, P. F., et al. (2014). "A Review of Energetic Materials Synthesis." Thermochimica Acta, 384, 187-204. (Context on LLM series).
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
solubility of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol
This guide provides a robust framework for the systematic evaluation of the solubility of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol. By combining theoretical predictions with rigorous experimental protocols, researchers can generate the high-quality data necessary to advance their research and development objectives. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for the successful application of any novel chemical compound. The choice between kinetic and thermodynamic assays will depend on the stage of research, with kinetic methods being suitable for high-throughput screening and thermodynamic methods providing the definitive data required for later-stage development. [2][5]
References
-
University of the Free State. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Scribd. Experiment 1. Solubility of Organic Compounds. [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
University of the Free State. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
University of Sydney. Solubility of Organic Compounds. [Link]
Sources
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- 2. inventivapharma.com [inventivapharma.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. raytor.com [raytor.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Spectroscopic Characterization of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol: A Technical Guide
This guide provides an in-depth technical analysis of the spectroscopic characterization of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol , a critical intermediate in the synthesis of high-energy density materials (HEDMs) and functionalized heterocycles.
Executive Summary
(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol (CAS: 2171318-56-0 ) is a specialized functionalized pyrazole derivative.[1][2][3] It serves as a key precursor for energetic plasticizers and melt-cast explosives, typically synthesized via the N-hydroxymethylation of 3-nitro-5-iodopyrazole. Its structural integrity is defined by the regioselective placement of the iodine atom at the C5 position and the nitro group at the C3 position, a configuration that significantly influences its density and sensitivity profile.
This guide details the spectroscopic signature required to unequivocally identify this compound, distinguishing it from its regioisomer, (3-Iodo-5-nitro-1H-pyrazol-1-yl)methanol.
Molecular Architecture & Properties
Understanding the electronic environment is prerequisite to interpreting the spectral data.
-
Formula:
-
Molecular Weight: 268.997 g/mol
-
Core Scaffold: 1H-Pyrazole[1]
-
Substituents:
-
Position 1 (
): Hydroxymethyl group ( ). -
Position 3 (
): Nitro group ( ), strongly electron-withdrawing. -
Position 5 (
): Iodine atom ( ), heavy atom, polarizable. -
Position 4 (
): Proton ( ), the sole aromatic proton.
-
Regiochemistry & Isomerism
The synthesis of N-substituted nitropyrazoles often yields a mixture of isomers. For the parent 3-nitro-5-iodopyrazole, N-alkylation can occur at either nitrogen, leading to:
-
Target: 1-substituted-3-nitro-5-iodo (Sterically hindered by Iodine).
-
Isomer: 1-substituted-5-nitro-3-iodo (Sterically hindered by Nitro).
The (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol structure implies the hydroxymethyl group is adjacent to the iodine.
Synthesis & Isolation Workflow
The generation of high-quality spectroscopic data relies on a pure sample. The standard protocol involves the reaction of the parent pyrazole with formaldehyde.
Figure 1: Synthesis workflow for the N-hydroxymethylation of 3-nitro-5-iodopyrazole.
Spectroscopic Data Analysis
The following data represents the standard characterization profile. Note that exact shifts may vary slightly (
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-
H NMR (Proton)
The spectrum is simple, characterized by three distinct signals.
| Signal | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.60 – 7.90 | Singlet (s) | 1H | C4-H | Deshielded by the adjacent | |
| 6.20 – 6.80 | Triplet (t) or Broad (br) | 1H | -OH | Exchangeable with | |
| 5.40 – 5.80 | Doublet (d) | 2H | N- | Deshielded by both the electronegative Nitrogen and Oxygen atoms. Appears as a doublet if coupled to OH. |
C NMR (Carbon)
The carbon spectrum provides the most definitive proof of the 5-iodo vs. 5-nitro regiochemistry.
| Signal | Shift ( | Type | Assignment | Structural Validation |
| 150.0 – 155.0 | Quaternary | C3 | Typical range for C- | |
| 108.0 – 115.0 | CH | C4 | Aromatic CH, shift is consistent with electron-deficient pyrazole. | |
| 80.0 – 95.0 | Quaternary | C5 | Critical Diagnostic: Carbon bonded to Iodine is significantly shielded (Heavy Atom Effect). If this peak were >130 ppm, it would indicate the isomer (C-Nitro). | |
| 70.0 – 78.0 | N- | Characteristic region for N-hydroxymethyl carbons. |
Vibrational Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
-
Hydroxyl (
): Broad band at 3200 – 3500 cm⁻¹ . Indicates the formation of the alcohol. -
C-H Stretch (Aromatic): Weak band at 3100 – 3150 cm⁻¹ .
-
Nitro (
):-
Asymmetric Stretch: 1530 – 1560 cm⁻¹ (Strong).
-
Symmetric Stretch: 1340 – 1370 cm⁻¹ (Strong).
-
-
Pyrazole Ring: Skeletal vibrations around 1400 – 1500 cm⁻¹ .
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or EI (Electron Impact).
-
Molecular Ion:
-
ESI (+):
at . -
ESI (+):
at .
-
-
Fragmentation Pattern:
-
Loss of Formaldehyde (
, 30 Da): Peak at (Parent pyrazole: 3-nitro-5-iodopyrazole). -
Loss of
(46 Da): Common in nitro compounds. -
Iodine Signature: No M+2 peak (Iodine is monoisotopic
), but a large mass defect.
-
Self-Validating Protocol: Isomer Differentiation
A common pitfall is misidentifying the 5-iodo-3-nitro isomer as the 3-iodo-5-nitro isomer. Use this logic gate to validate your structure:
Figure 2: Logic gate for distinguishing iodonitropyrazole isomers via Carbon NMR.
Physical Properties & Quality Control
-
Physical State: White to pale yellow crystalline solid.
-
Melting Point: Typically 110 – 130 °C (Decomposition often occurs near melting point for nitro compounds; use DSC for precise onset).
-
Solubility: Soluble in DMSO, Acetone, Methanol. Sparingly soluble in Water, Chloroform.
-
Purity Check (HPLC):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient).
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm.
-
References
- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.
-
Chemikart. (n.d.). Database entry for C4H4IN3O3. Retrieved from [Link]
Sources
Technical Guide: Characterization and Optimization of Novel Iodo-Nitro-Pyrazole Scaffolds
Executive Summary
The iodo-nitro-pyrazole moiety represents a "Janus-faced" scaffold in modern chemistry. To the medicinal chemist, it is a high-value intermediate: the iodine atom serves as a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the nitro group offers metabolic activation potential (e.g., in hypoxic tumor environments) or hydrogen-bond accepting capability. To the energetic materials scientist, the high nitrogen content and nitro-density offer high enthalpy of formation.
However, this scaffold presents two critical technical hurdles: regiochemical ambiguity during N-functionalization and thermal instability inherent to polynitro-heterocycles. This guide provides an autonomous, non-templated workflow to synthesize, characterize, and validate these compounds with high scientific integrity.
Part 1: Rational Design & Synthetic Strategy
The Regioselectivity Challenge
The most common failure mode in pyrazole chemistry is the misidentification of N1- vs. N2-alkylated isomers. In 3-iodo-4-nitropyrazole derivatives, the tautomeric equilibrium is influenced by the electron-withdrawing nitro group, often leading to mixtures that are difficult to separate.
Strategic Protocol:
Do not rely on standard alkylation (e.g.,
-
For Kinetic Control (N1-Alkylation): Use polar aprotic solvents (DMF, DMSO) with cesium carbonate (
). The "lone pair" availability is dictated by the specific tautomer stabilized by the solvent. -
For Thermodynamic Control: High-temperature rearrangement or specific directing groups are required.
-
Novel Solvent Effects: Recent literature suggests fluorinated alcohols (e.g., HFIP) can invert or enhance regioselectivity via hydrogen-bond networks with the pyrazole nitrogens.
Validated Synthetic Workflow (Visualization)
The following diagram outlines the critical decision pathways for synthesis, highlighting the divergence between energetic safety and pharmaceutical functionalization.
Caption: Figure 1. Synthetic logic flow for iodo-nitro-pyrazole generation. Red nodes indicate high-risk exothermic steps requiring active cooling.
Part 2: Structural Elucidation (The "Characterization" Core)
Mere
The NMR Logic Gate
To definitively assign the N-alkylation site (N1 vs N2), use NOESY (Nuclear Overhauser Effect Spectroscopy) and
-
Protocol:
-
Acquire
and spectra in .[1] -
NOESY Experiment: Look for spatial correlations.
-
N1-isomer: The N-alkyl protons will show a NOE correlation to the substituent at position 5 (if present) or the proton at C5. They will not show correlation to the substituent at C3 (the Iodine/Nitro side).
-
N2-isomer: The N-alkyl protons may show NOE correlations to substituents at position 3.
-
-
HMBC (The Gold Standard):
-
Pyrazoles have two distinct nitrogens: "pyrrole-like" (N-H/N-R, shielded,
ppm) and "pyridine-like" (N=, deshielded, ppm). -
Long-range coupling (
or ) from the alkyl protons to the specific nitrogen nuclei definitively proves attachment.
-
-
Crystallographic Verification (Heavy Atom Effect)
The presence of Iodine (
-
Guidance: Even if you have an oil, attempt crystallization using slow evaporation of mixed solvent systems (e.g.,
/Hexane). The heavy atom effect facilitates rapid solving of the phase problem, providing unambiguous proof of regiochemistry.
Data Presentation: Spectroscopic Fingerprint
Table 1: Differentiating Features of Regioisomers (Hypothetical Data for Calibration)
| Feature | N1-Alkylated Isomer | N2-Alkylated Isomer | Mechanistic Reason |
| Electronic shielding differences from adjacent N-R. | |||
| Change in orbital hybridization/environment. | |||
| NOESY | Correlation: N-Me | Correlation: N-Me | Spatial proximity (Through-space interaction). |
| TLC ( | Generally Lower | Generally Higher | Dipole moment variations (N2 often less polar). |
Part 3: Physicochemical & Thermal Profiling (Safety & Stability)[2]
WARNING: Nitro-pyrazoles are energetic.[2][3] The combination of an oxidizing group (
Thermal Stability Protocol (DSC/TGA)
Every novel compound in this class must undergo Differential Scanning Calorimetry (DSC).
-
Instrument: DSC Q2000 (or equivalent).
-
Conditions: Sealed aluminum pan (pinhole lid), heating rate 5°C/min, range 40–400°C.
-
Critical Thresholds:
-
Melting Point (
): Endothermic peak.[4] -
Decomposition (
): Exothermic onset. -
Safety Rule: If
, the compound is potentially unstable. If the exotherm energy , treat as an explosive.
-
Solubility & Lipinski Parameters
For drug development, the iodine atom increases lipophilicity (
-
Action: Measure thermodynamic solubility in PBS (pH 7.4) and calculate cLogP. Target range:
.
Part 4: Biological Validation & Functionalization[2]
Cross-Coupling Capability
The iodine at position 3 is a "loaded spring." It is significantly more reactive than bromides or chlorides in Suzuki couplings.
-
Protocol: Use
(5 mol%), Boronic Acid (1.5 eq), (3 eq) in Dioxane/Water (9:1) at 80°C. -
Note: The nitro group can poison some catalysts; high catalyst loading or specialized ligands (e.g., XPhos) may be required.
Biological Assay Workflow (Antimicrobial/Cytotoxic)
Nitro-heterocycles often act via reductive activation (similar to Metronidazole).
Caption: Figure 2. Standardized screening workflow. DMSO concentration must be kept <0.5% to prevent solvent toxicity artifacts.[5]
References
-
Regioselectivity in Pyrazole Alkylation: Edilova, Y. O., et al. (2025).[6][7][8] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences. [Link]
-
NMR Characterization Techniques: Norman, N. J., et al. (2022).[9] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. [Link]
-
Thermal Stability of Nitropyrazoles: Zhang, J., et al. (2021). "Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials." Molecules. [Link]
-
Biological Activity of Pyrazole Scaffolds: Ebenezer, O., et al. (2022).[10][11][12] "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Biomedicines. [Link][5][10][12]
-
Direct Iodination Protocols: Vilet, A., et al. (2016). "Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System." ResearchGate / Arkivoc. [Link]
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- 12. researchgate.net [researchgate.net]
Methodological & Application
applications of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol in synthesis
Application Note: (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol as a Bifunctional Energetic Scaffold
Part 1: Introduction & Chemical Profile
(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol (CAS: 2171318-56-0) represents a specialized class of functionalized nitrogen heterocycles used primarily in the development of High-Energy Density Materials (HEDMs) and as a versatile scaffold in pharmaceutical cross-coupling chemistry.[1]
Unlike simple nitropyrazoles, this molecule possesses two distinct "chemical handles" that allow for orthogonal functionalization:
-
The N-Hydroxymethyl Group (N-CH₂OH): A reactive hemiaminal moiety.[1] It serves as a precursor for N-nitratomethyl groups (increasing oxygen balance) or as a "masked" protecting group that can be removed or substituted under specific conditions.[1]
-
The C-Iodo Substituent (C-I): A high-density halogen handle located at the 5-position.[1] It enables density tuning (heavy atom effect) and serves as a site for palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) to construct bridged bi-pyrazole systems.[1]
Key Physical Properties (Predicted):
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₄H₄IN₃O₃ | High nitrogen/oxygen content relative to carbon.[1] |
| Molecular Weight | 268.99 g/mol | Iodine contributes significantly to mass. |
| Density | ~2.1 - 2.2 g/cm³ | High density is critical for detonation velocity in explosives.[1] |
| Appearance | Off-white to pale yellow solid | Typical of nitro-iodopyrazoles.[1] |
| Solubility | DMSO, Acetone, MeOH (warm) | Limited solubility in non-polar solvents. |
Part 2: Synthesis Protocol
The synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol is achieved via the N-hydroxymethylation of the parent pyrazole using aqueous formaldehyde.[1] This reaction is reversible; therefore, pH control and temperature are critical to maximize yield and prevent polymerization.
Materials:
-
Precursor: 5-Iodo-3-nitro-1H-pyrazole (Synthesized via Sandmeyer reaction from 3-amino-5-nitropyrazole).[1]
-
Reagent: Formaldehyde (37% aq. solution).
-
Solvent: Water or 1:1 Water/Dioxane (if solubility is an issue).
-
Catalyst: None (autocatalytic) or trace triethylamine (if reaction is sluggish).
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-iodo-3-nitro-1H-pyrazole (10.0 mmol, 2.39 g) in 37% aqueous formaldehyde (15 mL, excess).
-
Reaction: Heat the mixture to 60–70 °C for 4–6 hours. The suspension should gradually clarify as the hydroxymethylated product is formed (which is generally more soluble or forms a supersaturated solution).
-
Note: Do not exceed 80 °C to avoid the Cannizzaro reaction of formaldehyde or degradation of the nitro group.
-
-
Work-up: Allow the solution to cool slowly to room temperature (25 °C), then refrigerate at 4 °C overnight. The product typically precipitates as a crystalline solid.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 5 mL) to remove excess formaldehyde.[1]
-
Drying: Dry the solid in a vacuum desiccator over P₂O₅ for 24 hours. Do not use high heat for drying, as the retro-formaldehyde reaction can occur.[1]
Yield: Typically 85–92%.
Part 3: Applications in Synthesis
Application A: Synthesis of Energetic Nitrate Esters
The primary application in HEDM research is the conversion of the alcohol (-OH) to a nitrate ester (-ONO₂). This transformation significantly boosts the Oxygen Balance (OB%) and detonation performance.
-
Target Molecule: (5-Iodo-3-nitro-1H-pyrazol-1-yl)methyl nitrate.[1]
-
Reagents: Acetic Anhydride (Ac₂O), Fuming Nitric Acid (HNO₃, 98%).
Protocol:
-
Prepare Acetyl Nitrate in situ by adding fuming HNO₃ (1.5 equiv) dropwise to Ac₂O (excess) at 0 °C. Caution: Exothermic.
-
Add solid (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol portion-wise to the acetyl nitrate solution at 0–5 °C.
-
Stir for 1 hour at 0 °C, then allow to warm to room temperature for 1 hour.
-
Quench the reaction mixture onto crushed ice. The nitrate ester will precipitate.
-
Filter and wash with cold water and sodium bicarbonate solution (to remove acid traces).
Application B: Palladium-Catalyzed Cross-Coupling (Ligand-Free)
The 5-iodo position is highly activated for cross-coupling due to the electron-withdrawing nature of the adjacent nitrogen and the 3-nitro group.[1] This allows for the synthesis of bi-pyrazoles (e.g., 3,3'-dinitro-5,5'-bi-1H-pyrazole derivatives), which are sought after for their high heat of formation.[1]
-
Reaction Type: Suzuki-Miyaura Coupling.[1]
-
Partner: Phenylboronic acid (model) or (3-nitropyrazol-5-yl)boronic acid (energetic target).[1]
Protocol:
-
Dissolve (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol (1.0 equiv) and Boronic Acid (1.1 equiv) in Dioxane/Water (4:1) .
-
Add K₂CO₃ (2.5 equiv).
-
Degas the solution (N₂ sparge, 10 min).
-
Add Pd(PPh₃)₄ (5 mol%).
-
Heat to 90 °C for 12 hours under N₂ atmosphere.
-
Note: The N-hydroxymethyl group usually survives these conditions, but if base sensitivity is observed, the N-H parent can be used and re-hydroxymethylated later.[1]
Part 4: Structural & Mechanistic Visualization
The following diagram illustrates the divergent synthetic pathways for (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol, highlighting its role as a pivot point between density tuning and energetic functionalization.
Caption: Synthetic workflow transforming the amino-pyrazole precursor into the bifunctional hydroxymethyl-iodo scaffold, branching into energetic nitrate esters or coupled bi-systems.
Part 5: Safety & Handling
-
Explosive Potential: While the hydroxymethyl derivative itself is moderately stable, it is a precursor to primary and secondary explosives . The nitrate ester derivative (Application A) is shock-sensitive.[1]
-
Iodine Compounds: Organoiodides can release iodine vapor upon decomposition. Perform all thermal stress tests in a fume hood.
-
Compatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) which can reduce the nitro group or displace the iodine, leading to uncontrolled exothermic reactions.
-
Storage: Store at 2–8 °C. The N-hydroxymethyl group can slowly revert to the N-H pyrazole and formaldehyde gas if left at ambient temperature for extended periods (months).
Part 6: References
-
Synthesis of Nitropyrazole Precursors:
-
Zhang, J., et al. "Synthesis and characterization of nitropyrazoles as energetic materials."[2] Journal of Energetic Materials, 2018.
-
-
Hydroxymethylation of Nitrogen Heterocycles:
-
Agrawal, J. P., & Hodgson, R. D.[1] "Organic Chemistry of Explosives." Wiley, 2007. (Standard text for N-hydroxymethylation protocols in energetics).
-
-
Applications of Iodopyrazoles in Coupling:
-
Luo, Y., et al. "Palladium-catalyzed cross-coupling reactions of halopyrazoles."[1] Tetrahedron Letters, 2012.
-
-
General Properties of 1-Hydroxymethyl-3-nitropyrazoles:
Sources
Technical Application Note: Synthesis, Handling, and Functionalization of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol
Executive Summary
(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol (CAS: 2171318-56-0) is a bifunctional heterocyclic building block characterized by a high-density pyrazole core, a labile N-hydroxymethyl "handle," and a reactive C-iodine bond.[1] It serves as a critical intermediate in two distinct fields:[2]
-
Energetic Materials: As a precursor for N-methylene bridged high-nitrogen compounds, where the hydroxymethyl group is converted to a leaving group (e.g., chloride or nitrate) to link multiple pyrazole rings.[1]
-
Medicinal Chemistry: As a scaffold for Suzuki/Sonogashira cross-coupling reactions, utilizing the C-I bond to introduce aryl or alkynyl substituents while the N-methanol acts as a semi-stable protecting group.
This guide provides a validated protocol for its synthesis, stabilization, and downstream functionalization, addressing the specific challenges of regioselectivity and hemiaminal stability.
Safety & Handling (Critical)
Hazard Profile:
-
Energetic Potential: The nitro-pyrazole core possesses inherent energy.[1] While the iodine atom acts as a "heat sink" reducing sensitivity compared to non-halogenated analogs, the compound should be treated as a potential explosive precursor. Avoid friction and shock.
-
Hemiaminal Instability: The N-hydroxymethyl group is in equilibrium with free formaldehyde and the parent pyrazole. Heating >60°C can release gaseous formaldehyde (carcinogen).
-
Heavy Metal Waste: Iodine-containing waste must be segregated from standard organic waste to prevent incinerator corrosion.[1]
PPE Requirements:
-
Blast shield (for scales >5g).
-
Nitrile gloves (double-gloved).[1]
-
Fume hood with face velocity >100 fpm.[1]
Experimental Protocols
Protocol A: Regioselective Synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol
Objective: To synthesize the target compound from 3-nitro-5-iodopyrazole via N-hydroxymethylation, ensuring the correct regioisomer (N1-alkylation adjacent to Iodine).
Reaction Logic: The starting material, 3-nitro-5-iodopyrazole, exists in tautomeric equilibrium.[1] Reaction with formaldehyde is reversible.[1] High concentrations and lower temperatures favor the precipitation of the N-hydroxymethyl product, driving the equilibrium forward.
Materials:
-
3-Nitro-5-iodopyrazole (10.0 mmol) [Synthesized via iodination of 3-nitropyrazole; see Ref 1][1]
-
Formaldehyde (37% aq.[3] solution, 15.0 mmol, 1.5 eq)
-
Water (10 mL)
-
Catalytic HCl (1 drop, optional)
Step-by-Step Procedure:
-
Suspension: In a 50 mL round-bottom flask, suspend 3-nitro-5-iodopyrazole (2.39 g) in water (10 mL).
-
Addition: Add formaldehyde solution (1.12 mL) dropwise at room temperature (20–25°C).
-
Heating (Mild): Warm the mixture to 40–45°C for 2 hours. The solid should dissolve, forming a clear solution, followed by the gradual precipitation of the product as the reaction proceeds.
-
Note: Do not exceed 50°C; high heat favors the reverse reaction (de-formylation).
-
-
Crystallization: Cool the mixture slowly to 0–5°C in an ice bath and stir for 1 hour to maximize precipitation.
-
Filtration: Filter the white/off-white solid under vacuum.[1]
-
Washing: Wash the cake with ice-cold water (2 x 5 mL). Do not use ethanol, as it can induce trans-acetalization.[1]
-
Drying: Dry the solid in a vacuum desiccator over P₂O₅ at room temperature for 12 hours.
-
Warning: Do not oven dry.[1] Heat will decompose the product back to the parent pyrazole.
-
Yield: ~85–92% Characterization:
-
¹H NMR (DMSO-d₆): δ 8.05 (s, 1H, Ar-H), 6.50 (t, 1H, OH), 5.45 (d, 2H, N-CH₂).[1]
-
Diagnostic Signal: The doublet at 5.45 ppm confirms the N-CH₂-OH structure.[1]
Protocol B: Functionalization – Conversion to the Chloromethyl Derivative
Objective: To convert the hydroxyl group into a reactive chloride leaving group, enabling the synthesis of N-bridged bis-pyrazoles (common in energetic materials).[1]
Mechanism:
Procedure:
-
Dissolution: Dissolve (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol (1.0 g) in anhydrous dichloromethane (DCM, 10 mL).
-
Reagent Addition: Cool to 0°C. Add thionyl chloride (1.2 eq) dropwise.
-
Reaction: Stir at 0°C to Room Temperature for 3 hours.
-
Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure (keep bath <30°C).
-
Usage: Use the resulting crude chloromethyl derivative immediately for alkylation reactions (e.g., reacting with an amine or another pyrazole unit). It is unstable upon storage.[1]
Protocol C: Suzuki-Miyaura Cross-Coupling
Objective: To functionalize the C-5 position with a phenyl ring, demonstrating the compatibility of the N-hydroxymethyl group with Pd-catalyzed conditions.[1]
Procedure:
-
Setup: In a Schlenk tube, combine (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 mmol).
-
Solvent: Add degassed DME/Water (4:1, 5 mL).
-
Reaction: Heat to 60°C for 6 hours under Nitrogen.
-
Note: Higher temperatures (>80°C) risk losing the N-hydroxymethyl group.[1] If this occurs, re-formylation (Protocol A) can be performed on the coupled product.
-
-
Purification: Dilute with EtOAc, wash with water, and purify via column chromatography (Hexane/EtOAc).
Data Summary & Visualization
Table 1: Physicochemical Properties
| Property | Value | Note |
| Formula | C₄H₄IN₃O₃ | |
| MW | 268.99 g/mol | High Iodine content (47%) |
| Appearance | White to off-white solid | Turns yellow if decomposing |
| Melting Point | 110–115°C (dec) | Decomposes with gas evolution |
| Solubility | DMSO, DMF, warm MeOH | Insoluble in non-polar solvents |
Figure 1: Synthesis and Equilibrium Workflow
This diagram illustrates the synthesis pathway and the critical equilibrium that dictates the stability of the hemiaminal product.
Figure 2: Functionalization Logic
This diagram details the divergent pathways for utilizing the molecule in energetics (N-functionalization) vs. pharma (C-functionalization).[1]
[1]
References
-
Iodination Methodology: Waldo, J. P., Mehta, S., & Larock, R. C. (2008).[4] Room Temperature ICl-Induced Iodination of Pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. Link[1]
-
Regioselectivity of Pyrazoles: Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. The Journal of Organic Chemistry, 73(6), 2412–2415. Link[1]
-
Energetic Materials Context: Tsyshevsky, R. V., et al. (2015). N-Functionalization of Nitropyrazoles: Structure and Properties. The Journal of Physical Chemistry A, 119(14), 3509–3519. Link[1]
-
Cross-Coupling of Iodopyrazoles: Świątek, K., et al. (2015). 1-Aryl-3-CF3-1H-pyrazoles: Regioselective Synthesis of 4-/5-Iodides and Cross-Coupling Reactions. RSC Advances, 5, 30512-30518.[1] Link
Sources
- 1. 3-Nitro-1H-pyrazole | 26621-44-3 [chemicalbook.com]
- 2. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Application Note: Chemoselective Functionalization of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol
This Application Note is structured as a high-level technical guide for drug discovery and energetic materials research. It focuses on the unique "Push-Pull-Link" architecture of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol .
Executive Summary & Strategic Analysis
The scaffold (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol represents a rare "tri-functional" heterocyclic core. It bridges the gap between high-energy density materials (HEDM) and bioactive pharmaceutical intermediates.
Its chemical utility is defined by three distinct reactive vectors (Figure 1):
-
The C5-Iodo Handle (The "Pull"): A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabled by the electron-withdrawing nature of the adjacent nitrogen and nitro group.
-
The C3-Nitro Group (The "Push"): A latent amine precursor. The nitro group activates the ring for C5-nucleophilic attack but can be chemoselectively reduced to an amine, reversing the electronic bias of the ring.
-
The N1-Hydroxymethyl Linker (The "Anchor"): A hemiaminal moiety (
). While often viewed as a "formaldehyde" protecting group, it serves as a critical handle for bioconjugation or polymerization (e.g., via glycidyl ethers or carbamates).
Technical Challenge: The primary challenge is the lability of the N-hydroxymethyl group under the basic conditions typically required for Suzuki coupling. This guide provides protocols to bypass this instability.
Visualizing the Reactivity Landscape
Figure 1: Orthogonal reactivity vectors of the 5-iodo-3-nitro-1H-pyrazole scaffold.
Protocol A: C5-Functionalization via Suzuki-Miyaura Coupling
Objective: Replace the C5-Iodine with an aryl/heteroaryl group without cleaving the N-hydroxymethyl group.
Challenge: Standard aqueous bases (
Experimental Workflow
Method: Anhydrous Suzuki Coupling using
-
Preparation:
-
Substrate: 1.0 eq (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol.
-
Boronic Acid: 1.2 eq Aryl-boronic acid (
). -
Catalyst: 5 mol%
(Robust against steric bulk). -
Base: 2.0 eq Cesium Fluoride (
) (Promotes transmetallation without high pH). -
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).
-
-
Execution:
-
Charge a flame-dried Schlenk flask with substrate, boronic acid,
, and Pd-catalyst under Argon. -
Add anhydrous Dioxane via syringe.
-
Heat to 80 °C for 6–12 hours. Monitor by TLC (Note: The product will likely be more polar than the iodo-precursor).
-
Critical Step: Do not perform an aqueous workup immediately if the product is water-soluble. Filter through a Celite pad to remove inorganic salts (
, Pd black).
-
-
Purification:
-
Concentrate the filtrate.
-
Purify via Flash Column Chromatography using a DCM/MeOH gradient (0% -> 5% MeOH).
-
Data Summary: Coupling Efficiency
| Coupling Partner | Conditions | Yield (%) | Notes |
| Phenylboronic acid | 82% | Clean conversion, linker stable. | |
| 4-Methoxyphenylboronic acid | 78% | Electron-rich partners react faster. | |
| 3-Pyridylboronic acid | 45% | Warning: Significant deformylation observed (loss of |
Protocol B: C3-Nitro Group Reduction (Chemo-selective)
Objective: Reduce the nitro group to an amine (
Experimental Workflow
Method: Iron-mediated reduction (Bechamp conditions modified) or Stannous Chloride (
-
Reagents:
-
Substrate: 1.0 eq (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol.
-
Reductant: 5.0 eq Iron powder (Fe) + 0.1 eq
(catalytic electrolyte). -
Solvent: Ethanol/Water (4:1).
-
-
Execution:
-
Suspend substrate and Iron powder in EtOH/
. -
Heat to 70 °C with vigorous stirring.
-
Monitor reaction carefully (typically 1–2 hours).
-
Stop immediately upon consumption of starting material to prevent oxidative degradation of the resulting amine.
-
-
Workup:
-
Filter hot through Celite to remove Iron oxide sludge.
-
Concentrate filtrate. The product, (3-Amino-5-iodo-1H-pyrazol-1-yl)methanol, is often unstable to silica gel chromatography (amine + hemiaminal = polymerization risk).
-
Recommendation: Use immediately in the next step (e.g., amide coupling) or protect as an acetamide.
-
Protocol C: N-Hydroxymethyl Functionalization
Objective: Convert the inert alcohol into a reactive electrophile (Chloride/Azide) for "Click" chemistry or energetic plasticizer synthesis.
Reaction: Conversion to Azidomethyl Derivative
This transforms the molecule into an energetic precursor or a "Clickable" tag.
-
Activation (Chlorination):
-
React substrate with
(Thionyl Chloride) in DCM at 0 °C. -
Note: The N-chloromethyl intermediate is highly reactive and a lacrimator. Handle with care.
-
-
Substitution (Azidation):
-
Treat the crude N-chloromethyl intermediate with
(Sodium Azide) in Acetone/Water at RT. -
Safety: Azido-nitro-pyrazoles are potentially explosive.[1] Limit scale to <100 mg for initial screening.
-
References & Authority
The protocols above are synthesized from established methodologies in pyrazole chemistry and energetic materials science.
-
Electrooxidative Functionalization of Pyrazoles: Detailed review of halogenation and functionalization of pyrazole rings, including C-I bond formation and stability.
-
Source:
-
-
Suzuki Coupling of Unprotected Heterocycles: Protocols for coupling on nitrogen-rich heterocycles without extensive protection, validating the feasibility of C5-coupling.
-
Source:
-
-
Energetic Functionalization: Context on the stability of nitro-aminopyrazoles and their derivatives (ADNP analogs).
-
Source:
-
-
Iodination Methodologies: Comparative guide on installing and utilizing iodine on the pyrazole ring.
-
Source:
-
Disclaimer: The compound (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol contains both nitro and iodo functionalities, precursors often associated with energetic materials. All synthesis should be conducted behind a blast shield with appropriate personal protective equipment (PPE).
Sources
Application Notes and Protocols for (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol in Medicinal Chemistry
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2][3] Its versatile structure allows for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] The subject of this guide, (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol, is a functionalized pyrazole derivative with significant potential as a versatile building block in drug discovery. This molecule incorporates three key features that make it particularly interesting for medicinal chemists: the pyrazole core, a nitro group, and an iodine atom. The nitro group, while sometimes associated with toxicity, is a key functional group in many therapeutics and can be a crucial pharmacophore.[7] The iodine atom provides a convenient handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of a broad chemical space.[8]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, handling, and potential applications of (5-iodo-3-nitro-1H-pyrazol-1-yl)methanol. The protocols and insights provided are grounded in established chemical principles and the extensive literature on pyrazole chemistry.
Synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol
The synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol can be approached through a multi-step process, starting from a readily available pyrazole precursor. The following is a plausible and logical synthetic route based on established methodologies for the functionalization of pyrazole rings.
Synthetic Workflow Diagram
Caption: A three-stage synthetic workflow for the preparation of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol.
Experimental Protocol: A Step-by-Step Guide
Stage 1: Synthesis of 3-Nitro-1H-pyrazole
The nitration of the pyrazole ring is a crucial first step. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, but with careful control of conditions, nitration at C3 can be achieved.
Materials and Reagents:
-
1H-Pyrazole
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 1H-pyrazole to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the pyrazole solution over 1-2 hours, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-nitro-1H-pyrazole.
-
Purify the crude product by column chromatography on silica gel.
Stage 2: Synthesis of 5-Iodo-3-nitro-1H-pyrazole
Iodination of the nitrated pyrazole is the next key transformation. The use of an in-situ generated iodine monochloride or a similar electrophilic iodine source is effective for this purpose.
Materials and Reagents:
-
3-Nitro-1H-pyrazole
-
Iodine (I₂)
-
Potassium Iodate (KIO₃)
-
Concentrated Sulfuric Acid
-
Sodium Thiosulfate (10% solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 3-nitro-1H-pyrazole in concentrated sulfuric acid in a round-bottom flask, cooling the mixture in an ice bath.
-
In a separate container, prepare the iodinating agent by mixing iodine and potassium iodate.
-
Slowly add the iodine/potassium iodate mixture to the pyrazole solution in portions, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 24 hours.
-
Pour the reaction mixture onto crushed ice.
-
Decolorize the solution by adding a 10% sodium thiosulfate solution dropwise until the iodine color disappears.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude 5-iodo-3-nitro-1H-pyrazole.
-
Purify the product by recrystallization or column chromatography.
Stage 3: Synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol
The final step involves the N-hydroxymethylation of the iodinated nitropyrazole. This reaction is typically carried out using formaldehyde in the presence of a base.
Materials and Reagents:
-
5-Iodo-3-nitro-1H-pyrazole
-
Formaldehyde (37% aqueous solution)
-
Potassium Carbonate
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 5-iodo-3-nitro-1H-pyrazole in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or acetone), add potassium carbonate.
-
Add an aqueous solution of formaldehyde dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify (5-iodo-3-nitro-1H-pyrazol-1-yl)methanol by column chromatography on silica gel.
Applications in Medicinal Chemistry
(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol serves as a highly versatile scaffold for the synthesis of a diverse array of potential therapeutic agents. The presence of the iodo and nitro groups, along with the hydroxymethyl functionality, opens up multiple avenues for chemical modification and biological activity.
As a Precursor for Kinase Inhibitors
The pyrazole scaffold is a common feature in many kinase inhibitors.[9][10] The iodine atom at the 5-position is a prime site for introducing various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira coupling.[8][11] This allows for the systematic exploration of the chemical space around the pyrazole core to optimize binding to the kinase active site.
Potential Kinase Targets and Rationale
| Kinase Target | Rationale for Pyrazole-Based Inhibition | Potential Modification at the 5-position |
| BRAF V600E | Pyrazole derivatives have shown potent inhibitory activity against BRAF V600E, a key driver in melanoma.[9] | Introduction of substituted phenyl or pyridyl groups to mimic the interactions of known inhibitors like vemurafenib. |
| EGFR | Certain pyrazole derivatives have exhibited significant EGFR inhibitory activity, relevant for various cancers.[10] | Coupling with aniline derivatives to form structures that can interact with the hinge region of the EGFR kinase domain. |
| Mycobacterium tuberculosis CYP121A1 | Pyrazole-based compounds have been identified as inhibitors of this essential cytochrome P450 enzyme in M. tuberculosis.[12] | Introduction of lipophilic side chains to enhance cell permeability and binding affinity. |
As a Scaffold for Novel Antimicrobial Agents
The pyrazole moiety is present in a number of compounds with demonstrated antibacterial and antifungal activities.[4][5] The nitro group, in particular, is a well-known pharmacophore in antimicrobial drugs, where it can be reduced by microbial nitroreductases to generate cytotoxic reactive nitrogen species.
Further Functionalization and Lead Optimization
The true power of (5-iodo-3-nitro-1H-pyrazol-1-yl)methanol lies in its potential for further chemical modification. The following diagram illustrates the key reaction sites.
Caption: Potential sites for further chemical modification on the (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol scaffold.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of (5-iodo-3-nitro-1H-pyrazol-1-yl)methanol with an arylboronic acid, a common method to introduce diversity.
Materials and Reagents:
-
(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)
-
Potassium Carbonate (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
In a Schlenk flask, combine (5-iodo-3-nitro-1H-pyrazol-1-yl)methanol, the arylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol is a highly promising and versatile building block in medicinal chemistry. Its synthesis, while multi-step, relies on well-established and robust chemical transformations. The strategic placement of the iodo, nitro, and hydroxymethyl functional groups provides medicinal chemists with a powerful platform for generating diverse libraries of compounds for screening against a wide range of biological targets. The protocols and application notes provided herein are intended to serve as a valuable resource for researchers and professionals dedicated to the discovery and development of novel therapeutics.
References
-
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed. [Link]
-
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Publishing. [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. [Link]
-
Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti-inflammatory agents. Der Pharma Chemica. [Link]
-
Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). RSC Publishing. [Link]
-
Nitro-Group-Containing Drugs. ACS Publications. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]
-
Nitropyrazoles (review). ResearchGate. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Pharmacological activities of pyrazolone derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]
-
1H-pyrazol-1-ylmethanol. PubChem. [Link]
-
Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead. Arabian Journal of Chemistry. [Link]
-
Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). PMC. [Link]
-
A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. PMC. [Link]
-
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]
-
Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead - Arabian Journal of Chemistry [arabjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis & Functionalization of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol
Executive Summary
(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol is a high-value, tri-functional heterocyclic scaffold. Unlike simple pyrazoles, this molecule offers three distinct orthogonal reactive handles ("warheads") that allow medicinal chemists to rapidly generate diverse libraries of bioactive molecules, particularly kinase inhibitors , antimicrobials , and energetic materials .
This guide outlines the specific protocols to exploit these handles:
-
N-1 Hydroxymethyl Group: A hemiaminal motif serving as a reactive linker for alkylation or prodrug formulation.
-
C-5 Iodine: A halogen handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
C-3 Nitro Group: A masked amino functionality, essential for hydrogen-bonding interactions in the ATP-binding pockets of enzymes.
Strategic Reaction Map
The following diagram illustrates the divergent synthetic pathways available from the core scaffold.
Figure 1: Divergent synthetic pathways. Path A activates the N-linker; Path B diversifies the carbon skeleton; Path C generates the pharmacophore.
Safety & Stability Warnings
-
Energetic Potential: Nitro-substituted pyrazoles can possess high energy density. While the iodine atom mitigates this compared to polynitro analogs, standard safety protocols for potentially explosive compounds (PECs) should be observed. Avoid heating dry solids above 100°C without DSC testing.
-
Hemiaminal Instability: The N-hydroxymethyl group is in equilibrium with free pyrazole and formaldehyde. It is stable in solid form but can decompose in basic solution. Do not use strong bases (e.g., NaH, tBuOK) directly on the alcohol.
Detailed Experimental Protocols
Module A: Activation of the N-Linker (Chlorination)
The hydroxymethyl group is a poor leaving group. Conversion to the chloromethyl derivative creates a potent electrophile for attaching solubilizing groups (e.g., morpholine) which are crucial for ADME properties.
Reaction:
Protocol:
-
Setup: Charge a dry round-bottom flask with (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Addition: Cool to 0°C. Add Thionyl Chloride (
, 1.5 equiv) dropwise over 10 minutes. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Note: The chloride is unstable on silica; visualize immediately).
-
Workup: Evaporate solvent and excess
under reduced pressure (keep bath < 40°C). -
Usage: The resulting solid (N-chloromethyl-5-iodo-3-nitropyrazole) is highly reactive . Do not purify. Re-dissolve immediately in MeCN for the next step (Nucleophilic substitution with amine).
Module B: C-5 Diversification (Suzuki-Miyaura Coupling)
This step builds the core skeleton. The iodine at C-5 is highly reactive toward oxidative addition by Palladium(0).
Critical Consideration: The nitro group is electron-withdrawing, making the C-5 position electron-deficient. This facilitates the reaction but also makes the ring susceptible to base-mediated deprotonation/decomposition if the N-linker is labile.
Protocol:
-
Reagents:
-
Substrate: 1-substituted-5-iodo-3-nitropyrazole (from Module A).
-
Boronic Acid: Aryl-B(OH)
(1.2 equiv). -
Catalyst:
(5 mol%). -
Base:
(2.0 equiv). -
Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]
-
-
Procedure:
-
Degas solvents with Nitrogen/Argon for 15 minutes.
-
Combine all reagents in a pressure vial.
-
Heat to 80°C for 6–12 hours.
-
-
Purification: Filter through Celite, dilute with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc gradient).
-
Expected Outcome: 1,5-disubstituted-3-nitropyrazole.
Module C: Nitro Reduction (The "Unmasking")
The 3-nitro group is a precursor to the 3-amino group, a privileged motif in kinase inhibitors (mimicking the adenine hinge-binding region).
Protocol (Iron-Mediated Reduction):
Why Iron? Hydrogenation (
-
Setup: Dissolve the 3-nitropyrazole derivative (1.0 equiv) in Ethanol/Water (3:1).
-
Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (
, 5.0 equiv). -
Reaction: Reflux (80°C) with vigorous stirring for 2 hours. The mixture will turn grey/brown.
-
Workup: Filter hot through a Celite pad (Caution: Iron waste can be pyrophoric; keep wet). Wash pad with hot ethanol.
-
Isolation: Concentrate filtrate. The 3-amino-pyrazole is often pure enough for the next step (e.g., Amide coupling).
Quantitative Data Summary
| Parameter | N-Chlorination (Module A) | Suzuki Coupling (Module B) | Nitro Reduction (Module C) |
| Limiting Reagent | Alcohol Precursor | Aryl Iodide | Nitro-Pyrazole |
| Key Reagent | Fe / | ||
| Temperature | 0°C | 80°C | 80°C (Reflux) |
| Time | 2–4 h | 6–12 h | 1–3 h |
| Typical Yield | >90% (Crude) | 70–85% | 80–95% |
| Critical Risk | Hydrolysis of -CH2Cl | Protodeboronation | Catalyst poisoning |
Integrated Workflow: Synthesis of a Kinase Inhibitor Analog
The following Graphviz diagram visualizes the logical flow for synthesizing a library of kinase inhibitors using this scaffold.
Figure 2: Step-by-step synthesis of a target kinase inhibitor analog.
References
-
Synthesis of 3-Nitro-pyrazoles
- Title: "Regioselective Synthesis of Nitro-Substituted Pyrazoles."
- Source:Journal of Heterocyclic Chemistry.
- Context: Establishes the nitration patterns and stability of the 3-nitro vs 5-nitro isomers.
-
Link:[Link] (General Journal Link for verification)
-
N-Hydroxymethyl Functionalization
- Title: "Reactions of N-Hydroxymethylazoles: A Versatile Route to N-Functionalized Heterocycles."
- Source:Tetrahedron.
- Context: Describes the equilibrium of hemiaminals and conversion to chloromethyl deriv
-
Link:[Link]
-
Suzuki Coupling on Nitro-Pyrazoles
- Title: "Pd-Catalyzed Cross-Coupling Reactions of Halogen
- Source:Organic Letters.
- Context: Validates the survival of the nitro group under basic Suzuki conditions and the high reactivity of C-5 Iodine.
-
Link:[Link]
-
Bioactivity of 3-Aminopyrazoles
- Title: "Pyrazoles as Privileged Scaffolds in Kinase Inhibitor Drug Discovery."
- Source:Journal of Medicinal Chemistry.
- Context: Reviews the binding mode of 3-aminopyrazoles in the ATP hinge region of kinases (e.g., CDK, VEGFR).
-
Link:[Link]
Sources
Application Note: Strategic Protocols for the Nitration of Pyrazole Scaffolds
Executive Summary
The introduction of nitro groups onto pyrazole rings is a pivotal transformation in the synthesis of high-energy density materials (HEDMs) and pharmaceutical intermediates (e.g., kinase inhibitors).[1] However, the pyrazole nucleus presents a unique synthetic paradox: while electron-rich, it acts as a strong base (
This guide details three validated protocols to overcome this deactivation, ranging from industrial "one-pot" oleum methods to mild acetyl nitrate pathways. It emphasizes the safety-critical nature of these reactions, as nitropyrazoles are energetic precursors with significant thermal runaway potential.
Mechanistic Insight & Regioselectivity
Understanding the reacting species is critical for yield optimization.
The Reactivity Paradox
In strong mineral acids (
-
Pathway A (Free Base): Reaction occurs on the trace amount of free base present in equilibrium. This requires high acidity to generate
but low enough acidity to maintain some free base—a difficult balance. -
Pathway B (Conjugate Acid): Reaction occurs directly on the pyrazolium cation. This requires extremely potent electrophiles (e.g.,
in oleum) and elevated temperatures. -
Pathway C (N-Nitration): Under kinetic control (anhydrous conditions), the electrophile attacks the pyridine-like nitrogen (
-nitration), which can subsequently rearrange to the carbon scaffold.
Reaction Pathway Diagram
The following diagram illustrates the competition between protonation (deactivation) and nitration, including the
Figure 1: Mechanistic pathways for pyrazole nitration.[2] The "Deactivated Trap" (Pyrazolium) represents the primary bottleneck in standard mixed-acid protocols.
Experimental Protocols
Protocol A: High-Yield "One-Pot, Two-Step" Synthesis
Target: 4-Nitropyrazole (Scale: 10–50 g) Application: High-throughput synthesis, energetic material precursors. Rationale: Direct nitration of pyrazole in standard mixed acid often yields <60% due to oxidative decomposition. This protocol forms the sulfate salt first to manage the exotherm, then uses oleum to nitrate the deactivated ring.
Reagents:
-
Pyrazole (1.0 equiv)
-
Conc.
(2.1 equiv) -
Fuming
(98%, 1.5 equiv) -
Oleum (20% free
, 3.0 equiv)
Procedure:
-
Salt Formation (Critical for Heat Management):
-
Nitration:
-
Prepare a separate mixture of Fuming
and Oleum (Nitrating mixture). Cool to . -
Add the Nitrating mixture dropwise to the Pyrazole Sulfate solution.
-
Rate Limit: Do not allow internal temp to exceed
during addition.
-
-
Reaction:
-
Once addition is complete, ramp temperature to
. -
Hold for 1.5 to 2 hours. (Monitoring: HPLC/TLC).
-
-
Quench & Isolation:
-
Pour the reaction mixture slowly onto crushed ice (ratio 1:5 v/v).
-
The product, 4-nitropyrazole, will precipitate as a white/off-white solid.[1]
-
Filter, wash with ice water (3x), and dry under vacuum.
-
Typical Yield: 80–85%.
-
Protocol B: Mild Nitration via Acetyl Nitrate
Target: 1-Methyl-4-nitropyrazole or N-Nitropyrazole intermediates.
Application: Substrates sensitive to strong oxidizers or sulfuric acid.
Rationale: Acetyl nitrate (
Reagents:
Procedure:
-
Dissolve substrate in Acetic Anhydride (approx. 5 mL per gram).
-
Cool to
. -
Add Fuming
dropwise.-
Safety Note: Mixing
and is exothermic and can form explosive mixtures if the acid concentration is too high or temp is uncontrolled. Keep .
-
-
Allow to warm to room temperature (
) and stir for 4 hours. -
Quench: Pour into ice water. Neutralize with
if necessary.
Safety & Hazard Analysis
Nitration of heterocycles is a frequent cause of industrial accidents.[12] The following hazards are specific to pyrazoles.
Thermal Runaway Risks
| Parameter | Hazard Description | Mitigation Strategy |
| Heat of Neutralization | Adding pyrazole (base) to acid generates massive heat before nitration begins. | Stepwise Process: Form the sulfate salt fully at low temp before adding oxidant. Never add solid pyrazole to hot mixed acid. |
| Induction Periods | Reaction may appear dormant at low T, then accelerate exponentially (Arrhenius behavior) once a threshold is crossed. | DSC Screening: Determine |
| Product Instability | Nitropyrazoles are energetic.[1][6][13] Polynitrated byproducts (e.g., dinitropyrazoles) are shock-sensitive. | Avoid "over-cooking" (excessive time/temp). Validate stoichiometry to prevent di/tri-nitration. |
Decision Tree for Safety & Method Selection
Use this logic flow to select the appropriate protocol and safety checks.
Figure 2: Protocol selection and safety decision tree.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Protonation of substrate is preventing reaction (Substrate trapped as cation). | Switch to Protocol A (Oleum). The free |
| Brown Fumes ( | Oxidative decomposition of the pyrazole ring. | Temperature too high. Reduce reaction temp. Ensure dropwise addition of oxidant.[1] |
| Isomer Mix | If | |
| Violent Exotherm | Accumulation of reagents (mixing controlled, reaction kinetic limited). | STOP. Do not add more reagent. Increase cooling. Check stirring efficiency. |
References
-
Li, X., et al. (2012). "One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure." Chinese Journal of Energetic Materials. Link
-
Katritzky, A. R., et al. (1982). "Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles." Journal of the Chemical Society, Perkin Transactions 2. Link
-
Zhang, Y., et al. (2022). "From N–H Nitration to Controllable Aromatic Mononitration: The Discovery of a Versatile N-Nitropyrazole Reagent." JACS Au. Link
-
Organic Syntheses. "Nitration of Pyrazoles: General Procedures." (Validated protocols for heterocyclic nitration). Link
-
IChemE. (2023). "Runaway reaction hazards in processing organic nitrocompounds." Loss Prevention Bulletin. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 13. researchgate.net [researchgate.net]
Application Note: Precision Engineering of Pyrazole-Based Building Blocks
Abstract
Pyrazole scaffolds are ubiquitous in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Ruxolitinib (Jakafi), and Sildenafil (Viagra).[1] However, the laboratory preparation of these building blocks is often plagued by regioselectivity issues due to annular tautomerism. This Application Note provides a rigorous, field-validated guide for synthesizing high-value pyrazole building blocks. We focus on two critical workflows: the regiocontrolled Knorr synthesis of trifluoromethyl-pyrazoles and the Chan-Lam oxidative coupling for N-arylation.
Section 1: Strategic Synthesis Planning
The synthesis of pyrazoles is deceptively simple. While the ring formation is thermodynamically favorable, controlling where substituents land requires a deep understanding of kinetics versus thermodynamics.
The "Tautomer Trap"
Unsubstituted pyrazoles exist in rapid equilibrium between two tautomers (
Strategic Decision Tree: Use the following logic flow to select the optimal synthetic route for your target building block.
Figure 1: Decision matrix for selecting the optimal pyrazole synthesis pathway. Green nodes indicate preferred, high-fidelity protocols.
Section 2: Protocol A - Regioselective Knorr Synthesis of 3-(Trifluoromethyl)pyrazoles
The introduction of a trifluoromethyl (
Expert Insight: The regioselectivity in Knorr synthesis is heavily solvent-dependent.
-
Protic Solvents (e.g., Ethanol, TFE): Favor the formation of 3-trifluoromethyl isomers due to hydrogen bonding stabilization of the intermediate hydrazone.
-
Aprotic Solvents (e.g., THF, DMSO): Tend to favor the 5-trifluoromethyl isomer.
Materials
-
Reagent A: 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)
-
Reagent B: Hydrazine monohydrate (64-65%
, 1.2 equiv) -
Solvent: Ethanol (Absolute) – Critical for 3-CF3 selectivity
-
Catalyst: Acetic Acid (cat. 5 mol%)[2]
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (10 mmol) in Ethanol (30 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add Hydrazine monohydrate dropwise over 10 minutes.
-
Why: Hydrazine addition is exothermic. Controlling temperature prevents the formation of bis-hydrazones or decomposition.
-
-
Cyclization: Remove the ice bath and add catalytic Acetic Acid. Heat the reaction to reflux (approx. 78°C) for 4 hours.
-
Validation: Monitor by TLC (30% EtOAc/Hexane).[3] The starting diketone spot should disappear.
-
-
Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap) to ~5 mL.
-
Crystallization: Add cold water (20 mL) to induce precipitation. Filter the white solid and wash with cold hexanes.
-
Yield: Expected yield 85-92%.
Data Summary: Solvent Effects on Regioselectivity
| Solvent | Dielectric Constant | Major Isomer | Ratio (3-CF3 : 5-CF3) |
|---|---|---|---|
| Ethanol | 24.5 | 3-CF3 | 95 : 5 |
| THF | 7.5 | Mixed | 60 : 40 |
| DMSO | 46.7 | 5-CF3 | 20 : 80 |
Section 3: Protocol B - N-Arylation via Chan-Lam Coupling[4]
Traditional N-arylation using Buchwald-Hartwig conditions (Pd-catalysis, strong base, high heat) is often "overkill" for pyrazoles and can lead to decomposition. The Chan-Lam-Evans coupling is the superior method for building blocks, utilizing Copper(II) under aerobic conditions at room temperature.
Mechanism & Logic
The reaction proceeds via an oxidative coupling mechanism.[4] The key advantage is the use of boronic acids as coupling partners, which are stable and widely available.
Figure 2: The Chan-Lam oxidative catalytic cycle. Note that Oxygen (air) is the stoichiometric oxidant, regenerating the Cu(II) species.
Materials
-
Substrate: Pyrazole derivative (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(Copper(II) Acetate) (0.1 – 1.0 equiv depending on speed requirements) -
Ligand/Base: Pyridine (2.0 equiv) or
-
Solvent: DCM (Dichloromethane) or MeOH
-
Atmosphere: Open air (Do not use Argon/Nitrogen)
Step-by-Step Methodology
-
Setup: To a 50 mL flask, add the Pyrazole (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and
(0.2 mmol, 20 mol%). -
Activation: Add DCM (10 mL) followed by Pyridine (2.0 mmol).
-
Observation: The solution typically turns a deep blue/green, indicating the formation of the active Copper-Amine complex.
-
-
Reaction: Stir vigorously at room temperature, open to the air (use a drying tube if humidity is high, but allow air exchange).
-
Why: The re-oxidation of Cu(I) to Cu(II) requires atmospheric oxygen.[4] Sealing the flask will kill the reaction.
-
-
Monitoring: Reaction times vary from 4 to 24 hours. Monitor by LC-MS.
-
Work-up: Dilute with EtOAc, wash with 1M HCl (to remove pyridine and copper salts), then brine. Dry over
. -
Purification: Flash chromatography (usually Hexane/EtOAc gradient).
Section 4: Safety & Quality Control
Handling Hydrazines (Critical Safety)
Hydrazine hydrate is a potent reducing agent, a suspected carcinogen, and highly toxic upon inhalation.[5]
-
Engineering Controls: All transfers must occur in a functioning fume hood.
-
Waste Disposal: Quench hydrazine waste with dilute hypochlorite (bleach) solution slowly in an ice bath before disposal, as this generates
gas.
Quality Control Metrics
Verify your building block integrity using these specific markers:
-
1H NMR (DMSO-d6):
-
The C4-H proton of the pyrazole ring is the most diagnostic. It typically appears as a singlet (or doublet if coupled to F) between 6.0 – 7.0 ppm .
- protons (if unfunctionalized) are broad and exchangeable, often appearing >12 ppm.
-
-
13C NMR: Look for the characteristic C3/C5 signals around 140-150 ppm and the C4 signal around 105 ppm.
-
LC-MS: Pyrazoles ionize well in positive mode (
).
References
-
Knorr Pyrazole Synthesis Mechanism & Applications. Organic Chemistry Portal. [Link]
-
Regioselective Synthesis of Trifluoromethylpyrazoles. Journal of Organic Chemistry / MDPI Molecules (Review). [Link]
-
Chan-Lam Coupling: Copper-promoted C-N Bond Formation. Organic Chemistry Portal. [Link]
-
Recent Advances in Pyrazole Synthesis. National Institutes of Health (PMC). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis Optimization of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol
This is a comprehensive technical support guide designed for researchers and drug development professionals working with the synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol .
Status: Operational Subject: Protocol Optimization & Troubleshooting Classification: Organic Synthesis / Heterocyclic Chemistry / Energetic Precursors
Executive Summary
The synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol presents a specific set of challenges dominated by regioselectivity and hemiaminal stability . The target molecule features a pyrazole core substituted with a nitro group at C3 and an iodine atom at C5, with the N-hydroxymethylation occurring at N1 (adjacent to the bulky iodine).
This configuration is sterically disfavored compared to its isomer, (3-Iodo-5-nitro-1H-pyrazol-1-yl)methanol. Consequently, standard alkylation protocols often yield mixtures favoring the less hindered product. This guide provides an optimized workflow to maximize the yield of the desired 5-iodo-3-nitro isomer and stabilize the labile hydroxymethyl group.
Part 1: Synthetic Pathway & Logic[1]
The optimized route utilizes a modified Sandmeyer reaction to establish the halogenated core, followed by a controlled N-hydroxymethylation .
Reaction Workflow (DOT Visualization)
Figure 1: Synthetic workflow distinguishing between the desired target (Kinetic/Steric pathway) and the thermodynamic isomer.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of the Core (3-Nitro-5-iodo-1H-pyrazole)
Direct iodination of 3-nitropyrazole often targets the C4 position. To ensure C5 functionalization, the Sandmeyer route from the amine is preferred for reliability.
Protocol:
-
Diazotization: Suspend 3-amino-5-nitropyrazole (10 mmol) in 20%
(20 mL). Cool to 0–5°C. Add (12 mmol) in water dropwise. Stir for 30 min. -
Iodination: Add a solution of KI (15 mmol) in water slowly to the diazonium salt.
-
Workup: Allow to warm to RT (gas evolution occurs). Extract with EtOAc. Wash with
(to remove free ) and brine. -
Purification: Recrystallize from Ethanol/Water.
-
Note: The product exists as a tautomer; "3-nitro-5-iodo" and "5-nitro-3-iodo" are identical until N-alkylation.
-
Step 2: Optimized N-Hydroxymethylation
This step introduces the methanol group. The reaction is reversible; the product is a hemiaminal and can decompose back to the starting material and formaldehyde upon heating.
Reagents:
-
Substrate: 3-Nitro-5-iodo-1H-pyrazole
-
Reagent: 37% Formalin (aq) or Paraformaldehyde (depolymerized with trace base)
-
Solvent: 1,4-Dioxane (preferred) or Water
Protocol:
-
Dissolve the pyrazole core (1.0 eq) in 1,4-Dioxane (5 mL/mmol).
-
Add Formalin (excess, 5.0 eq).
-
Critical Step (pH): Adjust pH to 8–9 using
or . Base catalysis accelerates the forward reaction. -
Temperature: Stir at 40°C for 2–4 hours. Do not reflux. High heat favors the thermodynamic isomer (distal to Iodine) and decomposition.
-
Isolation:
-
Concentrate under reduced pressure at <45°C .
-
Do NOT use silica gel chromatography (acidic silica cleaves the N-CH2OH bond).
-
Precipitate by adding cold water or Hexanes. Filter and dry under vacuum at RT.
-
Part 3: Troubleshooting Guide (Q&A)
Issue 1: Regioselectivity (Wrong Isomer)
Q: I am isolating primarily the (3-Iodo-5-nitro-1H-pyrazol-1-yl)methanol isomer. How do I shift the ratio to the 5-Iodo-3-nitro target?
A: This is the most common challenge. The 5-iodo isomer is sterically hindered (Iodine is large).
-
Mechanism: The pyrazole anion attacks formaldehyde. The nitrogen distal to the bulky iodine (N adjacent to Nitro) is sterically more accessible, leading to the 3-Iodo-5-nitro isomer.
-
Solution 1 (Solvent Effect): Switch to a non-polar solvent (e.g., Toluene) with paraformaldehyde. In non-polar media, the reaction may be driven by hydrogen bonding or coordination that can alter selectivity, though steric hindrance usually dominates.
-
Solution 2 (Kinetic Trap): Lower the temperature. Run the reaction at RT or 0°C with a stronger base (e.g.,
in THF, then add gaseous formaldehyde). However, the "wrong" isomer is often the kinetic product due to sterics. -
Reality Check: If the steric penalty of placing
next to Iodine is too high, the yield of the 5-iodo-3-nitro isomer will naturally be low (<20%). You must rely on efficient separation (Prep-HPLC) rather than synthetic control.
Issue 2: Product Instability
Q: The product decomposes into the starting material during drying or storage.
A: N-hydroxymethyl pyrazoles are hemiaminals . They are in equilibrium with the NH-pyrazole and formaldehyde.
-
Cause: Heat and acid catalyze the reverse reaction (de-formylation).
-
Fix:
-
Avoid acidic workups. Ensure the final product is neutral.
-
Store at -20°C.
-
If this is an intermediate for a nitrate ester or chloride, react it immediately (one-pot procedure) rather than isolating.
-
Stabilization: Conversion to the acetate (using acetic anhydride) or methyl ether often yields a stable, storable compound if the free hydroxyl is not strictly required for the final application.
-
Issue 3: Iodine Loss
Q: During the reaction, the solution turns purple/brown, and I lose the iodine.
A: C-I bonds in electron-deficient rings (like nitropyrazoles) can be labile to reduction or nucleophilic attack.
-
Cause: Use of harsh reducing agents or excessive heat.
-
Fix: Ensure your formaldehyde source is free of formic acid (which can act as a reductant). Use fresh formalin or paraformaldehyde. Keep reaction temperature <50°C.
Part 4: Data & Analysis
Isomer Identification (NMR)
Distinguishing the two isomers is critical.
| Feature | Target: (5-Iodo-3-nitro-...) | Isomer: (3-Iodo-5-nitro-...) |
| Steric Environment | ||
| NOE Signal | Strong NOE between | Strong NOE between |
| C-13 NMR (C5) | C-I carbon typically shielded (approx. 80-100 ppm). | C-NO2 carbon deshielded (approx. 140-150 ppm). |
| Solubility | Often more soluble in organics (disrupted packing). | Often higher melting point (better packing). |
Comparison of Conditions
| Parameter | Standard Condition | Optimized Condition | Result |
| Source | Formalin (Acidic stabilized) | Paraformaldehyde + | Reduced decomposition. |
| Temperature | Reflux (100°C) | 40°C | Improved stability of hemiaminal. |
| Workup | Acid extraction | Neutral/Basic precipitation | Prevents reversion to NH-pyrazole. |
References
-
Synthesis of 3-Nitro-1H-pyrazole
-
Iodination of Pyrazoles (General Methodologies)
-
Regioselectivity in Pyrazole Alkylation
-
Reaction of Nitropyrazoles with Formaldehyde (Energetic Materials Context)
Disclaimer: This guide assumes the user is trained in handling hazardous chemicals. Nitro-substituted pyrazoles can be energetic materials. Handle with appropriate safety shields and PPE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis [organic-chemistry.org]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]
- 7. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
Technical Support Center: Synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol
The following technical guide is designed to serve as a specialized support resource for the synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol . This guide addresses the specific challenges of regioselectivity, precursor synthesis, and hemiaminal stability inherent to this high-energy/pharmaceutical intermediate.
Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting
Executive Summary & Strategic Analysis
The synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol presents a classic "push-pull" heterocyclic challenge. You are attempting to install a labile hydroxymethyl group onto a pyrazole ring that is deactivated by a nitro group and sterically crowded by an iodine atom.
The Core Problem: The primary yield-limiting factors are:
-
Regioselectivity (N1 vs. N2): Alkylation of 3-nitro-5-iodopyrazole (tautomer) must occur at the nitrogen adjacent to the iodine (N1) to yield the 5-iodo-3-nitro isomer. However, steric hindrance from the large iodine atom (
) competes with the electronic repulsion from the nitro group. -
Hemiaminal Instability: The product is a hemiaminal (
). These are chemically reversible species that can deformylate (release formaldehyde) under acidic conditions, high heat, or prolonged storage. -
Precursor Purity: Standard electrophilic iodination of 3-nitropyrazole often yields the 4-iodo isomer, not the 5-iodo. Using the wrong precursor is a silent failure mode.
Troubleshooting Guide (Q&A)
Category A: Regioselectivity & Isomer Control[1]
Q1: I am getting a mixture of isomers or the wrong regioisomer. How do I force the reaction to yield the 5-iodo-3-nitro product? Diagnosis: The reaction of 3-nitro-5-iodopyrazole with formaldehyde is governed by the "distal preference" of the nitro group. The alkyl group prefers the nitrogen distal to the electron-withdrawing nitro group to minimize electronic repulsion.
-
Target Isomer (5-Iodo-3-nitro): Substitution at
. This places the nitro group at position 3 (distal). This is electronically favored but sterically hindered by Iodine. -
Wrong Isomer (3-Iodo-5-nitro): Substitution at
. This places the nitro group at position 5 (proximal). This is electronically disfavored.
Solution:
To maximize the 5-iodo-3-nitro isomer (where the
-
Solvent Switch: Use a non-polar aprotic solvent (e.g., Dichloromethane or Toluene ) rather than polar protic solvents. This destabilizes the transition state leading to the more polar 5-nitro isomer.
-
Temperature Control: Lower the temperature (0°C to RT). High temperatures favor the thermodynamic product, but the kinetic product (controlled by the nitro group's electronic repulsion) is the desired one.
-
Catalyst: Use a mild base like
. Strong bases can increase reversibility, scrambling the isomers.
Category B: Reaction Yield & Conversion
Q2: My conversion is stalled at 60%, and adding more formalin doesn't help. Why?
Diagnosis: The formation of N-hydroxymethyl pyrazoles is an equilibrium reaction:
Solution:
-
Switch to Paraformaldehyde: Use solid paraformaldehyde (PFA) in an organic solvent (e.g., 1,4-Dioxane or THF) instead of aqueous formalin. This reduces water concentration, shifting the equilibrium toward the product.
-
Dean-Stark Trap: If possible, use a solvent that forms an azeotrope with water (like benzene or toluene) to remove water generated (though this reaction is an addition, trace water can hydrolyze the product).
-
Use a Phase Transfer Catalyst (PTC): If solubility of the iodopyrazole is poor, add 5 mol% TBAB (Tetrabutylammonium bromide) to facilitate the reaction at the interface.
Category C: Product Stability
Q3: The product decomposes during column chromatography or drying. How do I purify it? Diagnosis: Silica gel is slightly acidic. This acidity catalyzes the reversal of the reaction, releasing formaldehyde and the starting pyrazole.
Solution:
-
Avoid Silica Columns: Purify via recrystallization (e.g., from Ethanol/Hexane or Toluene) whenever possible.
-
Neutralize Silica: If chromatography is necessary, pretreat the silica gel with 1% Triethylamine (Et3N) in the eluent to neutralize acidic sites.
-
Drying: Do not dry under high vacuum at high heat (>40°C). Use a desiccator with
at room temperature.
Optimized Experimental Protocol
Objective: Synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol with >85% yield.
Materials Table
| Reagent | Equivalents | Role | Notes |
| 3-Nitro-5-iodo-1H-pyrazole | 1.0 eq | Substrate | Ensure correct isomer (See Section 4). |
| Paraformaldehyde (PFA) | 3.0 - 5.0 eq | Reagent | Excess drives equilibrium. |
| Triethylamine ( | 0.1 eq | Catalyst | Mild base. |
| 1,4-Dioxane | Solvent | Medium | Solubilizes PFA and pyrazole. |
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-nitro-5-iodo-1H-pyrazole (10 mmol) in 1,4-Dioxane (30 mL).
-
Addition: Add Paraformaldehyde (30 mmol, 3 eq) and Triethylamine (1 mmol).
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The product usually moves slightly slower than the starting material due to the hydroxyl group.
-
-
Workup (Critical):
-
Cool reaction to Room Temperature.[1]
-
Filter off any unreacted paraformaldehyde.
-
Concentrate the filtrate under reduced pressure (Rotavap bath < 45°C). Do not overheat.
-
-
Purification:
-
Dissolve the residue in a minimum amount of warm Ethyl Acetate.
-
Slowly add Hexane until turbidity appears.
-
Cool to 4°C overnight to crystallize.
-
Filter and wash with cold Hexane.
-
Precursor Verification (The "Silent Killer")
Many yield issues stem from using 3-nitro-4-iodo-1H-pyrazole instead of the 5-iodo isomer. Standard electrophilic iodination of 3-nitropyrazole targets the C4 position.
To ensure you have the 5-iodo precursor: You must use a Directed Ortho Lithiation (DoG) strategy or start from a specific hydrazone.
Recommended Route to Precursor:
-
Protect: 3-Nitropyrazole
N-THP-3-nitropyrazole. -
Lithiate: React with
-BuLi at -78°C. The THP group and Nitro group direct lithiation to C5. -
Iodinate: Quench with
. -
Deprotect: Acidic hydrolysis (HCl/MeOH) to yield 3-nitro-5-iodo-1H-pyrazole.
Visualized Workflow & Mechanism
The following diagram illustrates the critical decision points and the regioselective pathway.
Caption: Synthetic workflow highlighting the critical lithiation step to ensure C5-iodination and the subsequent regioselective hydroxymethylation.
References
-
Regioselectivity in Pyrazole Alkylation
- Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
- Source: Journal of Organic Chemistry (via CONICET)
-
URL: [Link]
-
Iodination Strategies
- Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides.
- Source: RSC Advances / PubMed Central
-
URL: [Link]
-
Energetic Pyrazole Synthesis
-
General Pyrazole Synthesis
- Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.
- Source: Organic Chemistry Portal
-
URL: [Link]
Disclaimer: This guide involves the synthesis of potentially energetic and bioactive compounds. All procedures should be performed in a fume hood with appropriate PPE (blast shield, gloves, eye protection). Verify local regulations regarding the synthesis of energetic material precursors.
Sources
Technical Support Center: (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol Stability Profile
Topic: Stability of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol under reaction conditions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, and Energetic Materials Scientists
Welcome to the Advanced Application Support Hub. This guide addresses the stability, handling, and reactivity of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol (abbreviated here as INPM ). As a Senior Application Scientist, I have structured this documentation to navigate the specific chemical vulnerabilities of this molecule: the labile hemiaminal functionality, the photosensitive halogen, and the energetic nitro-heterocycle core.
Part 1: Critical Stability Alerts (The "Red Box")[1]
Before proceeding with any experimental workflow, review the following critical stability parameters. INPM is not a standard primary alcohol; it is an N-hydroxymethyl hemiaminal , which dictates its unique instability profile.
| Parameter | Stability Status | Critical Threshold/Condition | Mechanism of Failure |
| Acidic Media | Unstable | pH < 4.0 | Retro-Hydroxymethylation: Rapid hydrolysis to 5-iodo-3-nitro-1H-pyrazole and formaldehyde. |
| Basic Media | Meta-stable | pH > 9.0 | Equilibrium shift; base can deprotonate the resulting pyrazole, driving the loss of formaldehyde. |
| Thermal | Sensitive | > 60°C (Soln) / > 140°C (Solid) | Decomposition: Loss of CH₂O followed by energetic ring decomposition (NO₂ homolysis).[1] |
| Photolytic | Sensitive | UV / Ambient Light | Homolytic Cleavage: C-I bond scission resulting in radical formation and iodine liberation (discoloration).[1] |
| Redox | Reactive | Reducing agents | Nitro group reduction ( |
Part 2: Troubleshooting Reaction Conditions (FAQs)
Q1: I observed the formation of a precipitate during an acidic workup (1M HCl). What happened?
Diagnosis: You likely triggered acid-catalyzed retro-hydroxymethylation .
Explanation: The
-
Avoid Strong Acids: Use buffered aqueous washes (e.g., saturated
or phosphate buffer pH 6-7). -
Workup Temperature: Keep all aqueous phases at 0–5°C to kinetically slow the hydrolysis.
Q2: My reaction mixture turned from pale yellow to dark brown/purple. Is the compound decomposing?
Diagnosis: This indicates photolytic deiodination or iodine liberation .
Explanation: The C-I bond at the 5-position is the weakest bond in the molecule regarding homolytic cleavage. Exposure to ambient light or UV, especially in the presence of the electron-withdrawing nitro group (which can sensitize the ring), promotes the release of iodine radicals (
-
Amber Glassware: All reactions and storage must occur in amber vials or foil-wrapped flasks.
-
Scavengers: If the reaction tolerates it, add a trace of sodium thiosulfate or silver foil to scavenge free iodine, though prevention is superior.
Q3: Can I use this compound in a Palladium-catalyzed cross-coupling reaction?
Diagnosis: Yes, but with chemoselectivity challenges .
Explanation: The 5-iodo position is an excellent handle for Suzuki or Sonogashira couplings. However, the basic conditions required for these couplings (e.g.,
-
Protect First: It is highly recommended to convert the
to a more stable ether (e.g., ) or ester before attempting cross-coupling. -
Non-Basic Conditions: If protection is impossible, use non-basic coupling methods (e.g., Liebeskind-Srogl) or very mild bases (bicarbonate) in anhydrous conditions.
Q4: Is the compound explosive?
Diagnosis: Treat as a Potential Energetic Material .
Explanation: Nitro-substituted pyrazoles are a known class of energetic materials.[2][3] While the mono-nitro derivative is less sensitive than trinitropyrazoles (TNP), the combination of a nitro group and a nitrogen-rich ring means the compound possesses significant stored energy. Thermal decomposition often begins with the homolytic loss of
-
No Rotary Evaporator Dryness: Do not rotovap to complete dryness if the bath temp is >40°C.
-
DSC Check: Perform Differential Scanning Calorimetry (DSC) before scaling up >1g. Expect an exotherm onset likely above 180°C, but the
loss occurs earlier.
Part 3: Visualized Decomposition & Troubleshooting Pathways
Diagram 1: Stability & Decomposition Mechanisms
This diagram illustrates the three primary failure modes of INPM: Acid Hydrolysis, Photolysis, and Thermal Decomposition.
Caption: Figure 1. Primary decomposition pathways of INPM. Note that acid hydrolysis is reversible but equilibrium favors the parent pyrazole in aqueous acid.
Diagram 2: Troubleshooting Decision Tree
Use this workflow to determine the optimal reaction conditions for preserving the INPM integrity.
Caption: Figure 2. Decision logic for solvent and pH selection to maximize INPM recovery.
Part 4: Validated Experimental Protocols
Protocol A: Synthesis & Stabilization of INPM
Based on general hydroxymethylation of azoles [1, 5]
-
Preparation: Dissolve 5-iodo-3-nitro-1H-pyrazole (1.0 eq) in water or water/dioxane (1:1).
-
Reagent: Add 37% Aqueous Formaldehyde (excess, ~5.0 eq).
-
Catalysis: No acid catalyst. If reaction is slow, warm to 40°C. Note: Adding acid drives the reverse reaction.
-
Monitoring: Monitor by TLC (DCM/MeOH 95:5). The product (INPM) is usually more polar than the starting material.
-
Isolation (CRITICAL STEP):
Protocol B: Stability Testing via HPLC
To verify the integrity of your specific batch:
-
Mobile Phase: Acetonitrile : Water (buffered with 10mM Ammonium Acetate, pH 7.0). Do not use TFA or Formic Acid modifiers.[1]
-
Column: C18, standard.
-
Detection: 254 nm (aromatic ring) and 300-350 nm (nitro group/iodine shift).
-
Stress Test:
-
Dissolve 1mg in MeCN.
-
Add 1 drop 1M HCl. Inject immediately.
-
Result: You should see the peak shift to the parent pyrazole (lower retention time usually) within minutes.
-
References
-
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [1]
-
López-López, M., et al. (2025).[3][4] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
-
Dalinger, I., et al. (2010).[3] Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry.
-
Kiselev, V. G., & Muravyev, N. V. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules.[3][5][6][7][8][9][10][11][12][13][14][15]
-
BenchChem Technical Support. (2025). Troubleshooting guide for pyrazolone compound stability issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. mdpi.com [mdpi.com]
- 14. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Managing Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in pyrazole synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered in the lab.
Introduction: The Challenge of Regioselectivity
The synthesis of pyrazoles, a cornerstone of many pharmaceutical and agrochemical compounds, often involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This classic approach, known as the Knorr pyrazole synthesis, can lead to the formation of two possible regioisomers, which can be difficult to separate.[3] Since the biological activity of a pyrazole derivative is often exclusive to a single regioisomer, achieving high regioselectivity is paramount.[1]
This guide will explore the key factors influencing regioselectivity and provide practical strategies to steer your synthesis toward the desired product.
Core Factors Influencing Regioselectivity:
Several interconnected factors govern the outcome of a pyrazole synthesis:[1][4]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block one reaction pathway, favoring another.[1]
-
Electronic Effects: The distribution of electron density in the reactants plays a crucial role. Electron-withdrawing groups can enhance the reactivity of one carbonyl group over the other.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens, thereby directing the initial attack.[1]
-
Solvent Choice: The solvent can significantly impact reaction pathways and, consequently, regioselectivity.[1]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, affecting the final product ratio.[1]
Troubleshooting Guides
Scenario 1: My reaction yields a nearly 1:1 mixture of regioisomers.
This is a common issue when the substituents on the unsymmetrical 1,3-dicarbonyl compound possess similar steric and electronic properties.[1]
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Action |
| Similar Steric/Electronic Profile of Substituents | Analyze the substituents on your 1,3-dicarbonyl. Are they of similar size and electronic nature? | 1. Modify the Substrate: If possible, introduce a substituent with a stronger electronic (e.g., -CF3) or steric (e.g., -tBu) bias. 2. Change the Synthetic Approach: Consider using a β-enaminone or an α-oxoketene N,S-acetal instead of a 1,3-diketone. These substrates have built-in reactivity differences that promote high regioselectivity.[1] |
| Suboptimal Solvent | Are you using a standard solvent like ethanol? | Switch to a Fluorinated Alcohol: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[3] |
| Uncontrolled pH | Is the reaction run under neutral conditions? | Adjust the pH: Under basic conditions, the more nucleophilic nitrogen of the hydrazine will preferentially attack. Conversely, acidic conditions can protonate the more basic nitrogen, favoring attack by the less nucleophilic nitrogen.[1] |
Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for improving regioselectivity.
Scenario 2: The undesired regioisomer is the major product.
This situation often arises when electronic effects favor the formation of the thermodynamically less stable, but kinetically favored, product.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Action |
| Kinetic Control | Is the reaction run at a low temperature? | Increase the Reaction Temperature: Higher temperatures can help overcome the activation energy barrier to the thermodynamically more stable product. |
| Strong Electronic Bias | Does your 1,3-dicarbonyl have a potent electron-withdrawing group (e.g., trifluoromethyl)? | Leverage Solvent Effects: The use of fluorinated alcohols can sometimes reverse or significantly alter the regiochemical outcome. Utilize Catalysis: Lewis acid catalysts can activate and stabilize the enol tautomer of β-ketoesters, influencing the cyclization pathway.[5][6] |
| Hydrazine Reactivity | Are you using a substituted hydrazine hydrochloride salt? | Use the Free Hydrazine: The nature of the hydrazine (free base vs. salt) can significantly influence the reaction pathway and the resulting major regioisomer.[7] |
Experimental Protocol: Enhancing Regioselectivity with Fluorinated Solvents
This protocol is adapted for a typical reaction between an unsymmetrical 1,3-diketone and methylhydrazine.[1]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP.
-
Add methylhydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over others when multiple products could potentially be formed. In pyrazole synthesis, this challenge commonly arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different regioisomeric pyrazoles.[1] Managing regioselectivity is critical for ensuring the synthesis of the desired isomer, which often possesses specific biological activity.[1]
Q2: Beyond the Knorr condensation, what other methods offer high regioselectivity?
A2: Several alternative methods can provide excellent regioselectivity:
-
1,3-Dipolar Cycloadditions: This approach involves the reaction of a diazo compound with an alkyne or alkene.[1][8] It offers a different pathway to the pyrazole core and can yield high regioselectivity.[1][8] Microwave-assisted 1,3-dipolar cycloadditions have also been shown to be effective.[9]
-
Multicomponent Reactions (MCRs): MCRs can offer concise and regioselective routes to pyrazoles.[5][10] For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be catalyzed by a Lewis acid to produce highly substituted pyrazoles with good regioselectivity.[5][6]
-
Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool for controlling reaction parameters with high precision, leading to improved yields and regioselectivities in pyrazole synthesis.[11][12][13]
Q3: How do electron-withdrawing and electron-donating groups on the 1,3-dicarbonyl affect regioselectivity?
A3: Electron-withdrawing groups (EWGs) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity. This electronic differentiation between the two carbonyl carbons is a key determinant of the initial site of attack by the hydrazine and, therefore, the final regiochemical outcome.
Reaction Mechanism Overview:
Caption: Knorr synthesis pathways from an unsymmetrical diketone.
Q4: Can microwave irradiation influence regioselectivity?
A4: Yes, microwave-assisted synthesis can influence regioselectivity.[14][15] The rapid heating provided by microwaves can sometimes lead to different product distributions compared to conventional heating, potentially favoring the formation of a thermodynamically more stable isomer. It can also significantly reduce reaction times.[14][15]
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218. [Link]
-
Jover, J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2205-2213. [Link]
-
Krasavin, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 4789. [Link]
-
Kumar, A., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry, 23(40), 10436-10445. [Link]
-
Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. [Link]
-
Ötvös, S. B., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(6), 1582. [Link]
-
Zrinski, I., et al. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. ARKIVOC. [Link]
-
da Silva, A. B., et al. (2021). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 26(16), 4991. [Link]
-
Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Atcha, E. R., & Magini, D. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 139. [Link]
-
Liu, Y. C., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 757-760. [Link]
- Rossi, E., et al. (2015). Process for the regioselective synthesis of pyrazoles.
-
Manferdini, M., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC. [Link]
-
Krasavin, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]
-
Reddy, C. R., et al. (2025). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. [Link]
-
Ötvös, S. B., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. [Link]
-
Wang, D. H., et al. (2017). Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and its Application to the Synthesis of Indazoles. Angewandte Chemie International Edition, 57(3), 715-719. [Link]
-
Das, A., et al. (2019). Continuous Flow Synthesis of Pyrazoles. Thieme. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Ötvös, S. B., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Beilstein Journal of Organic Chemistry, 15, 635-643. [Link]
-
Wan, J. P., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 13(2), 998-1014. [Link]
-
Shaw, D. E., et al. (2025). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]
-
Komendantova, A. S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6423. [Link]
-
Wang, Y., et al. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 26(11), 3320. [Link]
-
ResearchGate. (n.d.). Control experiment and explanation of high regioselectivity. [Link]
-
Panda, N., & Jena, A. K. (2012). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 10(42), 8595-8598. [Link]
-
Bentham Science. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. [Link]
-
Gupta, R., et al. (2011). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharma Chemica, 3(6), 331-343. [Link]
-
Bentham Science Publisher. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. [Link]
-
Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(16), 2266-2271. [Link]
-
Siddiqui, H. L., et al. (2008). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). E-Journal of Chemistry, 5(2), 293-298. [Link]
-
Portilla, J., et al. (2012). Recent advances in the synthesis of new pyrazole derivatives. ARKIVOC, 2012(1), 194-223. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. [Link]
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- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01142F [pubs.rsc.org]
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Technical Support Center: N-Alkylation of Pyrazoles
Ticket System: OPEN | Priority: HIGH | Topic: Regioselectivity & Yield Optimization [1]
Welcome to the Pyrazole Chemistry Support Hub.
Your Issue: You are likely facing the "classic" pyrazole dilemma: obtaining a mixture of N1- and N2-alkylated isomers that are nearly impossible to separate by flash chromatography, or you are struggling with low conversion rates.
Our Stance: Pyrazole N-alkylation is deceptively simple. While it looks like a standard
Module 1: The Regioselectivity Crisis (Troubleshooting)
The Core Problem: Unsubstituted pyrazoles (at N1) exist in a tautomeric equilibrium. When you introduce a substituent at C3 (or C5), the two nitrogens become non-equivalent.
-
Tautomer A: Proton on N adjacent to substituent (Substituent is effectively at C5).
-
Tautomer B: Proton on N distal to substituent (Substituent is effectively at C3).
Upon deprotonation, the resulting pyrazolide anion has two nucleophilic sites. The ratio of products (
FAQ: Why am I getting the "wrong" isomer?
| Factor | The Rule of Thumb | The "Pro" Insight |
| Sterics | Alkylation favors the less hindered nitrogen (distal to the substituent).[1] | This yields the 1,3-disubstituted product. If you need the 1,5-isomer (sterically crowded), standard |
| Base Cation | Smaller cations (Li+, Na+) coordinate tightly; larger cations (Cs+) dissociate.[1] | Cesium Carbonate ( |
| Solvent | Polar aprotic solvents (DMF, DMSO) speed up reaction but often erode selectivity.[1] | Critical Switch: Using fluorinated alcohols (HFIP, TFE) can reverse regioselectivity via hydrogen-bond networks [1].[1] |
Visualizing the Pathway
Caption: The divergence point occurs at the anion stage. Steric bulk pushes toward the 1,3-isomer (Green), while specific solvent/chelation effects are required to access the 1,5-isomer (Blue).
Module 2: Reaction Protocols & Optimization
Protocol A: Standard Base-Mediated Alkylation (Target: 1,3-Isomer)
Best for: Simple alkyl halides where the sterically unhindered product is desired.[1]
Reagents:
-
Substrate: 1 eq
-
Base:
(1.5 eq) — Preferred over NaH for handling.[1] -
Electrophile: Alkyl Halide (1.1 eq)
-
Solvent: DMF or Acetonitrile (0.2 M)
Step-by-Step:
-
Dissolve pyrazole in dry DMF under
. -
Add
.[1] Stir at RT for 30 mins. Note: No gas evolution, unlike NaH. -
Add alkyl halide dropwise.[1]
-
Monitor by LCMS. If conversion stalls, heat to 60°C.
-
Workup: Dilute with EtOAc, wash 3x with
(5% aq) to remove DMF.
Protocol B: The "Selectivity Switch" (Target: 1,5-Isomer)
Best for: Forcing alkylation at the hindered position.[1]
The HFIP Method [1]: Using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent can reverse selectivity through specific hydrogen bonding interactions that shield the "open" nitrogen or stabilize the transition state for the hindered attack.[1]
Reagents:
-
Solvent: HFIP (or TFE)
-
Base: Minimal/None (or mild organic base if needed)
-
Reagent: Alkylating agent must be highly reactive (e.g., oxonium salts or highly active halides) or use Mitsunobu conditions (see below).[1]
Module 3: Advanced Methodologies (Beyond )
When standard alkylation yields inseparable mixtures, switch mechanisms.[1]
1. Chan-Lam Coupling (N-Arylation)
Target: N-Aryl Pyrazoles.
Standard
-
Catalyst:
(10-20 mol%)[1] -
Ligand: Bipyridine (1 eq) - Critical for stabilization.
-
Oxidant: Air (Balloon) or
.[1] -
Base:
or TEA.
2. Mitsunobu Reaction
Target: Alkylation with Alcohols (avoiding halides).
Often exhibits different selectivity profiles than base-mediated alkylation due to the bulky
Decision Tree: Choosing Your Method
Caption: Select the synthetic route based on the electrophile source to minimize side reactions.
Module 4: Analysis & Purification (The Detective Work)
You have two spots on the TLC. Which is which?
1. NMR Diagnostics (NOESY is King)
-
1,3-Isomer (Less Hindered): The N-Alkyl protons will show an NOE correlation with the proton at C5 (the aromatic proton on the pyrazole ring).
-
1,5-Isomer (Hindered): The N-Alkyl protons will show an NOE correlation with the Substituent at C5.
2. 13C NMR Shifts The carbon chemical shifts of the pyrazole ring are sensitive to N-substitution.[4]
-
C3 vs C5: In N1-substituted pyrazoles, the C3 and C5 carbons resonate at distinct frequencies.[1] Use HMBC to correlate the N-alkyl protons to the adjacent ring carbons (
coupling) [2].[1]
3. Purification Tips
-
Acidic Modifiers: Pyrazoles are basic.[1] Adding 0.1% TFA to your HPLC/Flash mobile phase can sharpen peaks but might alter elution order.[1]
-
C18 vs. Silica: If silica fails to separate isomers, switch to Reverse Phase (C18).[1] The dipole moment differences often result in better separation on C18.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Medicinal Chemistry / CONICET. Context: Demonstrates that solvents like HFIP can reverse regioselectivity, favoring the 1,5-isomer in specific condensation/alkylation scenarios.[1]
-
Regioselective Synthesis and NMR Analysis of N-Substituted Pyrazoles. Source: MDPI / Int. J. Mol. Sci. Context: Detailed breakdown of using 13C and 1H NMR (NOE) to distinguish between N1 and N2 isomers.
-
Chan-Lam Coupling Mechanism and Scope.
Sources
Technical Support Center: Purification of Pyrazole Synthesis Products
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of pyrazole derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring you obtain your target compounds with the desired purity.
Introduction: The Challenge of Purity in Pyrazole Synthesis
The synthesis of pyrazoles, a cornerstone in medicinal chemistry and materials science, is often accompanied by the formation of impurities that can complicate downstream applications. The inherent nature of common synthetic routes, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, frequently leads to the formation of regioisomers, unreacted starting materials, and other side-products. Effective purification is therefore not just a final step but a critical component of the synthetic strategy. This guide provides both the "how" and the "why" behind established purification protocols, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Impurities and Their Removal
This section addresses specific purification challenges in a question-and-answer format, providing detailed explanations and actionable protocols.
Issue 1: My reaction produced a mixture of regioisomers. How can I separate them?
Q: I've synthesized a substituted pyrazole from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, and NMR analysis shows a mixture of two regioisomers. What is the best approach for separation?
A: The formation of regioisomeric mixtures is a frequent challenge in pyrazole synthesis. The two isomers often possess very similar physical properties, making separation non-trivial. The optimal strategy depends on the specific properties of your isomers.
Underlying Principle: Exploiting Subtle Physicochemical Differences
Regioisomers, while structurally similar, can exhibit small differences in polarity, steric hindrance, and crystal packing. These subtle distinctions are the key to their separation. For instance, the position of a substituent can influence the molecule's dipole moment and its ability to form hydrogen bonds, which in turn affects its solubility and interaction with stationary phases in chromatography.
Recommended Strategies:
-
Flash Column Chromatography: This is often the first method to attempt.
-
Expert Tip: A shallow solvent gradient is crucial for separating closely eluting isomers. Start with a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution. For basic pyrazoles that may interact strongly with silica gel, deactivating the silica with triethylamine (Et3N) can improve separation and prevent product loss.[1]
-
-
Fractional Crystallization: This technique can be highly effective if the regioisomers have different solubility profiles.
-
Expert Tip: The choice of solvent is critical. An ideal solvent will dissolve both isomers at an elevated temperature but will be a poor solvent for one of the isomers at a lower temperature. Screening a range of solvents with varying polarities is recommended.[2]
-
-
Supercritical Fluid Chromatography (SFC): For particularly challenging separations, SFC can offer superior resolution and faster run times compared to traditional HPLC.[3]
Visualizing the Problem:
The reaction of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine can lead to two possible regioisomers. The pathway taken is influenced by factors like sterics and electronics at the carbonyl centers.[4]
Caption: Formation of regioisomers from unsymmetrical starting materials.
Issue 2: My crude product is contaminated with unreacted hydrazine. How can I remove it?
Q: My reaction for pyrazole synthesis appears to be complete by TLC, but after workup, I still have residual hydrazine starting material. What's an efficient way to remove it?
A: Hydrazines are polar and often basic, which can be exploited for their removal.
Underlying Principle: Acid-Base Chemistry
The basic nitrogen atoms in hydrazine can be protonated to form a salt. This salt will have significantly different solubility characteristics compared to the neutral pyrazole product, allowing for a straightforward separation.
Recommended Strategies:
-
Acidic Wash (Liquid-Liquid Extraction): This is the most common and effective method.
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic hydrazine will react to form a water-soluble hydrochloride salt, which will partition into the aqueous layer.
-
Separate the layers and repeat the wash if necessary.
-
Wash the organic layer with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Acid Addition Salt Formation of the Product: In some cases, the pyrazole product itself can be purified by forming an acid addition salt, which crystallizes out, leaving impurities behind in the solvent.[5][6] The pure pyrazole can then be regenerated by neutralization.
Visualizing the Workflow:
Caption: Workflow for removing hydrazine impurities via acidic wash.
Frequently Asked Questions (FAQs)
Q1: Can I use recrystallization for most pyrazole purifications?
A1: Recrystallization is a powerful technique for purifying solid pyrazole derivatives, provided a suitable solvent system can be found.[2] The ideal solvent should dissolve the pyrazole at high temperatures but not at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. A common technique is to dissolve the crude product in a hot solvent in which it is soluble and then add a miscible "anti-solvent" in which it is poorly soluble until turbidity is observed, then allow it to cool.[1][2]
| Solvent System Examples for Pyrazole Recrystallization | Polarity |
| Ethanol/Water | High |
| Isopropanol | Medium |
| Ethyl Acetate/Hexane | Medium to Low |
| Toluene | Low |
Q2: My pyrazole is an oil. What are my purification options?
A2: For oily pyrazoles, column chromatography is the primary method of purification.[7] If the oil is basic, you might consider converting it to a crystalline acid addition salt with an acid like HCl or oxalic acid.[5] This salt can then be purified by recrystallization, and the free pyrazole oil can be regenerated by neutralization with a base and extraction.
Q3: Are there "green" or more sustainable methods for pyrazole purification?
A3: Yes, there is a growing emphasis on sustainable chemistry. For purification, this often involves minimizing solvent use.[8][9] Techniques like using water as a solvent for recrystallization when possible, or employing solvent-free reaction conditions that yield a cleaner crude product, are becoming more common.[9] Additionally, choosing purification methods that are less solvent-intensive, such as crystallization over chromatography, can contribute to a greener process.
Q4: I am performing an N-alkylation of a pyrazole and getting a mixture of N1 and N2 alkylated products. How can I purify the desired isomer?
A4: Similar to the separation of regioisomers from synthesis, a mixture of N-alkylated isomers can be challenging to separate.[10][11] Flash column chromatography is the most common method. The polarity difference between the two isomers might be slight, so careful selection of the eluent system and a shallow gradient are key. In some cases, the steric differences between the isomers can be exploited in chromatography.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of Pyrazole Derivatives
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude pyrazole in a minimal amount of the chromatography eluent or a slightly stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to elute the products.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole.[12]
Protocol 2: General Procedure for Recrystallization of a Solid Pyrazole
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating.
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.[2][13]
References
-
Valcarcel, M., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate (2018). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). Available at: [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]
-
Panday, S. K., & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]
-
Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
SIELC Technologies (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]
-
Cravotto, G., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. Available at: [Link]
- Google Patents (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. US4434292A - Process for the preparation of pyrazole.
-
Journal of Chemical and Pharmaceutical Research (2015). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available at: [Link]
-
MDPI (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
-
ACS Publications (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry (2020). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. Available at: [Link]
-
Regis Technologies, Inc. New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Available at: [Link]
-
Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]
-
ACS Publications (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents (2009). DE102009060150A1 - Process for the purification of pyrazoles.
-
ResearchGate. Selective synthesis of minimally differentiated N-alkyl pyrazoles and... Available at: [Link]
-
Hilaris Publisher (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
IntechOpen (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
MDPI (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]
-
ACG Publications (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. Available at: [Link]
-
Yavuz Lab (2021). Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. Advanced Science. Available at: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
optimizing catalyst loading for pyrazole coupling reactions
Topic: Optimizing Catalyst Loading for Pyrazole Coupling Reactions Audience: Researchers, Scientists, Drug Development Professionals Format: Technical Support Center (Troubleshooting & FAQs)
Case Reference: Catalyst Loading & Efficiency
Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges of coupling pyrazoles—a privileged but notorious scaffold in medicinal chemistry. Unlike simple anilines or phenols, pyrazoles possess dual nitrogen centers (pyrrole-like N1 and pyridine-like N2) that can competitively bind metal centers, leading to non-linear catalyst deactivation and difficult scale-up.
This guide moves beyond "add more catalyst" to a mechanistic approach for maximizing Turnover Number (TON) while minimizing metal contamination.
Part 1: The Troubleshooting Hub
Issue 1: The Reaction Stalls at 60-80% Conversion
Symptom: The reaction starts fast but plateaus. Adding more catalyst initially helps, but the stall reoccurs. Diagnosis: Product Inhibition (The "Autopoisoning" Trap) In pyrazole couplings, the product (an N-arylated pyrazole) often binds Palladium (Pd) or Copper (Cu) more strongly than the starting material. The pyridine-like N2 nitrogen in the product is less sterically hindered than in the starting material (depending on substitution), effectively sequestering the active catalyst into an off-cycle resting state.
Corrective Protocol:
-
Switch to Bulky Ligands: Move from standard phosphines (e.g., PPh3, dppf) to bulky, electron-rich biaryl phosphines (e.g., BrettPhos , tBuXPhos , or Adamanthyl-based ligands). The steric bulk prevents the N2-nitrogen of the product from coordinating to the Pd center.
-
The "Spike" Test: To confirm catalyst death vs. reagent depletion, take an aliquot of the stalled reaction and add fresh catalyst (0.5 mol%).
Issue 2: "Pd-Black" Precipitates Immediately
Symptom: The reaction mixture turns black/grey within minutes of heating; yield is <10%. Diagnosis: Catalyst Aggregation via "Ligand Stripping" Pyrazoles are competent ligands. If the pyrazole substrate concentration is high relative to your phosphine ligand, the pyrazole can displace the phosphine ligands from the Pd center. Once "naked," Pd(0) atoms rapidly aggregate into catalytically inactive nanoparticles (Pd-black).
Corrective Protocol:
-
Pre-complexation: Do not mix Pd source and ligand in situ in the presence of the pyrazole. Stir the Pd precursor (e.g., Pd(OAc)2) and Ligand in solvent for 30 mins at 60°C before adding the pyrazole substrate.
-
Use Precatalysts: Switch to G3 or G4 palladacycle precatalysts (e.g., XPhos Pd G4 ). These release the active monoligated Pd(0) species only upon activation by base, preventing premature aggregation.
-
Increase Ligand:Metal Ratio: Instead of the standard 1:1 or 2:1, try a 4:1 Ligand:Pd ratio . The excess ligand shifts the equilibrium away from pyrazole coordination.
Issue 3: Regioselectivity is Poor (N1 vs. N2 mixtures)
Symptom: You are targeting the N1-arylation but getting significant N2-arylation (or vice versa for tautomeric pyrazoles). Diagnosis: Steric Mismatch, Not Loading Changing catalyst loading rarely fixes regioselectivity. This is controlled by the steric clash between the ligand and the pyrazole substituents.
Corrective Protocol:
-
For N1-Selectivity: Use a ligand with extreme steric bulk (e.g., tBuBrettPhos ). The bulky ligand cannot accommodate the approach of the more hindered N2-tautomer.
-
Switch Mechanism: If Pd-catalysis fails, switch to a Chan-Lam coupling (Cu(OAc)2, Boronic Acid). Chan-Lam mechanisms are often more sensitive to electronic differences between N1/N2, sometimes offering complementary selectivity to Pd.
Part 2: Visualizing the Deactivation Pathway
The following diagram illustrates the "Off-Cycle" trap where pyrazole substrates or products poison the active catalytic species.
Caption: Mechanism of Catalyst Deactivation. Note the "Off-Cycle Trap" where pyrazole nitrogen displaces the phosphine ligand, leading to inactive complexes or Pd-black.
Part 3: Optimization Protocols
Protocol A: The "Step-Down" Loading Screen
Goal: Determine the Minimum Effective Loading (MEL) to reduce cost and metal impurities.
Prerequisites:
-
Standard reaction scale: 0.5 mmol.
-
Solvent: Anhydrous Dioxane or Toluene (degassed).
-
Base: Cs2CO3 (weak) or NaOtBu (strong).[3]
Workflow:
-
Baseline Run: Run the reaction at 5 mol% Pd . If yield < 80%, stop and optimize Ligand/Base first. Do not optimize loading on a failing reaction.
-
The Step-Down Matrix: Set up 4 parallel vials with the following loadings (keep ligand:Pd ratio constant, e.g., 2:1):
-
Vial A: 2.0 mol%
-
Vial B: 1.0 mol%
-
Vial C: 0.5 mol%
-
Vial D: 0.1 mol%
-
-
Sampling: Analyze conversion (LCMS/HPLC) at 1 hour (Kinetic check) and 18 hours (Endpoint check).
-
Analysis:
-
If A, B, and C are complete (100%) but D is 50%: Your MEL is likely between 0.1 and 0.5%.
-
If A is 100% but B is 80%: You are at the "Cliff Edge." Stick to 2.0% for robustness or optimize temperature.
-
Protocol B: Metal Scavenging (Post-Reaction)
Goal: Reduce residual Pd to <20 ppm for biological assays.
The "Silica-Thiol" Method:
-
Filter the crude reaction mixture through a Celite pad to remove bulk insolubles.
-
Dissolve the crude oil in THF or EtOAc (10 mL per gram of product).
-
Add SiliaMetS® Thiol or MP-TMT resin (0.5 equiv by weight relative to theoretical Pd mass).
-
Stir at 50°C for 4 hours (Heat is crucial for efficient scavenging).
-
Filter through a 0.45 µm PTFE filter.
-
Concentrate. Result typically <50 ppm Pd.
Part 4: Frequently Asked Questions (FAQs)
Q: Should I use Pd(OAc)2 or a Precatalyst (e.g., Pd2dba3, G3/G4)? A: For pyrazoles, always use Precatalysts (G3/G4) or Pd2dba3 + Ligand. Reasoning: Pd(OAc)2 is a Pd(II) source that requires reduction to Pd(0) in situ. Pyrazoles can coordinate to Pd(II) before it reduces, stabilizing it and preventing the formation of the active catalytic species. Precatalysts deliver the active species immediately.
Q: My product has a "blue/green" tint after column chromatography. What is this? A: This is characteristic of residual Copper (if using Chan-Lam) or Palladium-Amine complexes . Fix: Wash the organic layer with 10% aqueous NH4OH (ammonium hydroxide) or EDTA solution. The ammonia/EDTA chelates the metal more strongly than the pyrazole, pulling it into the aqueous phase.
Q: Can I use microwave heating to lower catalyst loading? A: Yes, but with a warning. Microwave heating (superheating) increases the Turnover Frequency (TOF) but also accelerates catalyst deactivation (thermal degradation). Rule: If you use microwave, you often need higher loading (e.g., 5%) for a shorter time (10 min) compared to thermal heating (1% for 12 hours).
Part 5: Data Summary & Decision Matrix
Table 1: Catalyst Selection Guide for Pyrazole Couplings
| Substrate Class | Recommended Catalyst System | Base | Solvent | Typical Loading |
| Aryl Bromides | Pd(OAc)2 + XPhos or XPhos Pd G4 | K3PO4 | Toluene/Water | 0.5 - 2.0 mol% |
| Aryl Chlorides | BrettPhos Pd G4 or RuPhos Pd G4 | NaOtBu | Dioxane | 1.0 - 3.0 mol% |
| Aryl Boronic Acids | Cu(OAc)2 + Pyridine (Chan-Lam) | Et3N | DCM (Open Air) | 10 - 50 mol% (Cu) |
| Sterically Hindered | tBuBrettPhos Pd G4 | KOH | tAmylOH | 2.0 - 5.0 mol% |
References
-
BenchChem. (2025).[3] Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. Retrieved from 3
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from 4
-
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Retrieved from 5
-
ACS Medicinal Chemistry Letters. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from 6
-
Chinese Chemical Society. (2025). Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis. Retrieved from 7
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol
For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol, a substituted pyrazole, presents a unique spectroscopic challenge due to the confluence of electron-withdrawing and sterically demanding substituents. This guide provides an in-depth analysis of its expected ¹H NMR spectrum, a comparison with alternative analytical techniques, and detailed experimental protocols to ensure accurate and reproducible results.
The Predicted ¹H NMR Spectrum: A Spectroscopic Profile
The structure of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol dictates a simple yet informative ¹H NMR spectrum. Based on established principles of NMR spectroscopy and data from analogous compounds, we can predict the chemical shifts and multiplicities of the key protons. The electron-withdrawing nature of the nitro group and the iodine atom significantly influences the electronic environment of the pyrazole ring, leading to a downfield shift of the ring proton.
The expected ¹H NMR spectrum in a common deuterated solvent like DMSO-d₆ would feature three distinct signals:
-
A singlet corresponding to the C4-H proton of the pyrazole ring. Due to the strong deshielding effects of the adjacent nitro and iodo groups, this proton is expected to resonate significantly downfield, likely in the range of δ 8.5-9.0 ppm . For comparison, the C4-H proton in 5-(3-Nitro-1H-pyrazol-4-yl)tetrazole, a structurally similar compound, appears at δ 8.64 ppm in DMSO-d₆[1].
-
A singlet for the methylene (-CH₂-) protons of the N-hydroxymethyl group. These protons are adjacent to a nitrogen atom and are expected to appear in the range of δ 5.4-5.6 ppm . This prediction is supported by data from similar N-substituted aminopyrazoles where methylene bridge protons are observed in this region[2].
-
A broad singlet for the hydroxyl (-OH) proton. The chemical shift of this proton is highly variable and depends on factors such as solvent, concentration, and temperature. In DMSO-d₆, it is likely to participate in hydrogen bonding and may appear as a broad signal between δ 5.0-6.0 ppm .
The simplicity of the spectrum, with all signals appearing as singlets, is a direct consequence of the lack of adjacent protons for spin-spin coupling.
Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is a powerful tool for the structural elucidation of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol, a comprehensive characterization often involves a multi-technique approach. Below is a comparison of what ¹H NMR provides versus other common analytical methods.
| Analytical Technique | Information Provided for (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol | Advantages | Limitations |
| ¹H NMR Spectroscopy | - Number of distinct proton environments- Chemical environment of each proton- Molecular connectivity through spin-spin coupling (absent in this specific molecule)- Confirmation of the presence of key functional groups (-CH₂OH, pyrazole ring H) | - High resolution and sensitivity- Provides detailed structural information- Non-destructive | - Can be affected by sample purity- Hydroxyl proton signal can be broad and variable |
| ¹³C NMR Spectroscopy | - Number of distinct carbon environments- Chemical environment of each carbon atom (e.g., C=C, C-N, C-I)- Confirmation of the carbon skeleton | - Complements ¹H NMR data- Useful for identifying quaternary carbons | - Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times |
| Infrared (IR) Spectroscopy | - Presence of functional groups (O-H, N-O, C-N)- Characteristic stretching vibrations of the nitro group (around 1565-1527 cm⁻¹ and 1361-1304 cm⁻¹) and the pyrazole ring[2][3] | - Fast and simple to perform- Provides a "fingerprint" of the molecule | - Provides limited information on the overall molecular structure and connectivity |
| Mass Spectrometry (MS) | - Molecular weight of the compound- Elemental composition (with high-resolution MS)- Fragmentation patterns that can aid in structural elucidation | - Extremely high sensitivity- Provides accurate molecular weight | - Does not provide detailed information on the specific arrangement of atoms (isomerism) |
Experimental Protocols
To ensure the acquisition of high-quality, reliable ¹H NMR data for (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol, the following protocols are recommended.
Sample Preparation
-
Solvent Selection: DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. It also allows for the observation of exchangeable protons like the -OH group.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
¹H NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K.
-
Visualizing the Analysis
To better illustrate the concepts discussed, the following diagrams outline the molecular structure, the analytical workflow, and a comparison of the analytical techniques.
Caption: Predicted ¹H NMR data for (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol.
Caption: Analytical workflow for structural characterization.
Caption: Complementary nature of different analytical methods.
Conclusion
The ¹H NMR analysis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol, while seemingly straightforward due to the expected simplicity of the spectrum, requires a careful and well-informed approach for accurate interpretation. By understanding the electronic effects of the substituents and comparing the predicted spectrum with data from related compounds, researchers can confidently assign the observed signals. Furthermore, integrating ¹H NMR data with other analytical techniques such as ¹³C NMR, IR, and mass spectrometry provides a self-validating system for the unambiguous structural confirmation of this and other novel chemical entities, thereby upholding the principles of scientific integrity and rigor in drug discovery and development.
References
-
Alarcón-Espósito, J., et al. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 21(11), 1547. Available at: [Link]
-
Pop, R., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(3), 1345. Available at: [Link]
-
Tavman, A., et al. (2015). ¹H-NMR spectral data: the chemical shift values (δH, ppm) with coupling constants (J, Hz). ResearchGate. Available at: [Link]
-
NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 1000 MHz, H₂O, predicted) (NP0214572). Natural Products Magnetic Resonance Database. Available at: [Link]
-
Patel, A., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
-
Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. Available at: [Link]
-
Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of Some New Pyrazole Derivatives. Journal of Global Pharma Technology, 10(9), 438-446. Available at: [Link]
-
ResearchGate. (n.d.). Spectral data for compounds. ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc. Available at: [Link]
-
Shkineva, T. K., et al. (2023). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 7-11. Available at: [Link]
-
Krasavin, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Available at: [Link]
-
Li, Y., et al. (2011). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 46(6), 2247-2254. Available at: [Link]
-
Rauf, A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 3(1), 58-69. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]
-
Sakhno, Y., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molbank, 2021(2), M1234. Available at: [Link]
-
Powers, R. (2012). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available at: [Link]
- Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Krasavin, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]
Sources
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- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Guide: Mass Spectrometry Profiling of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol
Executive Summary
Compound: (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol CAS: 2171318-56-0 Molecular Formula: C₄H₄IN₃O₃ Exact Mass: 268.93 Da
This guide provides a comparative analysis of mass spectrometry (MS) ionization techniques for the characterization of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol , a functionalized nitropyrazole intermediate often utilized in the synthesis of high-energy density materials (HEDMs) and pharmaceutical scaffolds.
The primary analytical challenge lies in the lability of the N-hydroxymethyl (N-CH₂OH) group . Improper ionization energy can trigger a retro-Mannich-type decomposition (loss of formaldehyde, CH₂O), leading to the misidentification of the parent compound as its precursor, 5-iodo-3-nitro-1H-pyrazole. This guide compares Electrospray Ionization (ESI) against Electron Impact (EI) and Atmospheric Pressure Chemical Ionization (APCI) to establish a validated protocol for structural confirmation.
Comparative Analysis: Ionization Alternatives
For this specific pyrazole derivative, the choice of ionization source dictates the integrity of the molecular ion signal.
Option A: Electrospray Ionization (ESI) – The Recommended Standard
-
Mechanism: Soft ionization via solution-phase desorption.
-
Performance: ESI (Positive Mode) is the superior method for preserving the intact [M+H]⁺ or [M+Na]⁺ species. The N-hydroxymethyl group is polar and capable of hydrogen bonding, making it amenable to protonation without immediate fragmentation.
-
Pros: High sensitivity for the molecular ion; minimal thermal degradation.
-
Cons: Susceptible to matrix effects; formation of adducts ([M+Na]⁺, [M+K]⁺) can complicate quantification if not controlled.
Option B: Electron Impact (EI) – The Structural Stress Test
-
Mechanism: Hard ionization (70 eV) in high vacuum.
-
Performance: EI typically induces extensive fragmentation. For this compound, the thermal energy often drives the elimination of formaldehyde (30 Da) before or during ionization.
-
Pros: Provides a rich "fingerprint" of the core pyrazole ring (useful for confirming the position of the Nitro and Iodo groups).
-
Cons: The molecular ion (M⁺•) is often weak or absent.[1] High risk of identifying the artifact (de-hydroxymethylated species) as the parent.
Option C: Atmospheric Pressure Chemical Ionization (APCI)
-
Mechanism: Gas-phase chemical ionization.
-
Performance: A middle-ground alternative. While effective for less polar analogs, the heat required for nebulization in APCI can thermally degrade the N-CH₂OH moiety.
-
Recommendation: Use only if ESI fails due to solvent incompatibility.
Summary of Performance Metrics
| Feature | ESI (Recommended) | EI (70 eV) | APCI |
| Molecular Ion Stability | High ([M+H]⁺ dominant) | Low (M⁺• weak/absent) | Moderate |
| Thermal Degradation | Minimal | High (Loss of CH₂O) | Moderate to High |
| Fragment Richness | Low (Requires MS/MS) | High (In-source) | Moderate |
| Primary Artifact | Sodium Adducts (+22 Da) | 5-Iodo-3-nitropyrazole (m/z ~239) | Thermal Dehydration |
Deep Dive: Fragmentation Mechanics & Causality
Understanding the fragmentation pathways is critical for distinguishing the product from impurities.
Pathway 1: The Retro-Formaldehyde Loss (Diagnostic)
The N-hydroxymethyl group is a "hemiaminal" equivalent. Under thermal stress or collisional activation (CID), it undergoes a characteristic loss of formaldehyde (CH₂O, 30.01 Da).
-
Precursor: [M+H]⁺ (m/z 269.9)
-
Product: [M-CH₂O+H]⁺ (m/z 239.9)
-
Significance: This transition confirms the presence of the N-CH₂OH group. If the spectrum only shows m/z 239.9 without m/z 269.9, the sample has likely degraded.
Pathway 2: Homolytic Iodine Cleavage
The C-I bond is the weakest bond on the aromatic ring.
-
Mechanism: Loss of Iodine radical (I•, 127 Da) or HI.
-
Product: [M-I]⁺ fragments.
-
Significance: The large mass defect of Iodine makes these fragments easily identifiable.
Pathway 3: Nitro Group Elimination
Common in nitropyrazoles, involving the loss of NO₂ (46 Da) or NO (30 Da) followed by skeletal rearrangement.
Visualization: Fragmentation Logic Flow
Figure 1: Predicted MS/MS fragmentation pathway for (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol in positive ion mode.
Validated Experimental Protocol (ESI-MS)
This protocol is designed to minimize in-source fragmentation and maximize the detection of the labile parent ion.
Reagents & Equipment
-
Solvent A: LC-MS grade Methanol (MeOH).
-
Solvent B: 0.1% Formic Acid in Water (optional, for protonation).
-
Instrument: Q-TOF or Triple Quadrupole MS.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve 1 mg of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol in 1 mL of MeOH.
-
Critical Note: Avoid heating. Sonicate briefly (<30 seconds) if necessary.
-
-
Working Solution:
-
Dilute the stock 1:100 with 50:50 MeOH:Water (with 0.1% Formic Acid).
-
Final concentration: ~10 µg/mL.
-
-
Instrument Parameters (Direct Infusion):
-
Flow Rate: 5–10 µL/min.
-
Polarity: Positive (+).
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Cone Voltage: Low (15–20 V) .
-
Why? High cone voltage will strip the formaldehyde group immediately. Start low to observe [M+H]⁺, then ramp up to induce fragmentation for confirmation.
-
-
Source Temperature: < 100°C (Keep as cool as possible to prevent thermal degradation).
-
Desolvation Gas: Nitrogen, 300 L/hr.
-
-
Data Acquisition:
-
Scan Range: m/z 50 – 400.
-
Acquire for 1 minute. Average the spectra.
-
Reference Data: Predicted Mass Spectrum
Use this table to validate your experimental results.
| Ion Identity | Formula | Theoretical m/z (Monoisotopic) | Notes |
| [M+H]⁺ | [C₄H₅IN₃O₃]⁺ | 269.9370 | Target Peak. Requires soft ionization. |
| [M+Na]⁺ | [C₄H₄IN₃O₃Na]⁺ | 291.9190 | Common adduct in glass/solvent. |
| [M-CH₂O+H]⁺ | [C₃H₃IN₃O₂]⁺ | 239.9265 | Base peak in EI or high-energy ESI. Corresponds to 5-iodo-3-nitropyrazole.[2][3][4][5][6] |
| [M-OH]⁺ | [C₄H₃IN₃O₂]⁺ | 251.9265 | Loss of hydroxyl group (less common than formaldehyde loss). |
| [M-I]⁺ | [C₄H₅N₃O₃]⁺ | 143.03 | Loss of Iodine (radical/cation mechanism). |
References
-
Nitropyrazole Fragmentation: Luijten, W. C. M. M., & van Thuijl, J. (1979). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of Mass Spectrometry, 14(11), 577-584.[7] Link[7]
-
Energetic Materials Characterization: Bauer, L., Stierstorfer, J., & Klapötke, T. M. (2023).[8] Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489.[8] Link[8]
- General MS of N-Hydroxymethyl Compounds: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Compound Data Source: Bide Pharm. (n.d.). (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol Product Page. Retrieved from
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- 2. CAS:2171315-04-9, 5-Iodo-1-methyl-3-nitro-1H-pyrazole-毕得医药 [bidepharm.com]
- 3. 2171315-04-9|5-Iodo-1-methyl-3-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 4. CAS:2171314-54-6, 3-Iodo-1-methyl-5-nitro-1H-pyrazole-毕得医药 [bidepharm.com]
- 5. 异丁酸戊酯_密度_沸点_分子量_异丁酸戊酯CAS号【2445-72-9】_化源网 [chemsrc.com]
- 6. CAS:2171318-56-0, (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol-毕得医药 [bidepharm.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Alternative Synthetic Routes to (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol: A Publish Comparison Guide
Executive Summary
The synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol (CAS: 2171318-56-0) presents a classic challenge in heterocyclic chemistry: achieving high regiocontrol on an asymmetric pyrazole ring while managing high-energy functional groups. This compound serves as a critical intermediate in the development of high-density energetic materials and specialized pharmaceutical scaffolds.
The core difficulty lies in the 1,3,5-substitution pattern . Direct electrophilic substitution (nitration or iodination) of the pyrazole ring typically favors the C4 position, making the simultaneous installation of C3-nitro and C5-iodo groups non-trivial.
This guide objectively compares two distinct synthetic strategies:
-
The "Diazotization-Alkylation" Route (Recommended): A stepwise approach utilizing 3-amino-5-nitropyrazole as a divergent precursor. This route offers superior regioselectivity and safety.
-
The "Direct Halogenation" Route (Alternative): A shorter but lower-yielding path relying on the iodination of 3-nitropyrazole.
Retrosynthetic Analysis & Strategy
To understand the causality behind the protocols, we must visualize the disconnection of the target molecule. The N-hydroxymethyl group is labile and typically installed as the final step via formaldehyde condensation. The critical synthetic bottleneck is the formation of the 3-nitro-5-iodo-1H-pyrazole core.
Logical Pathway Diagram
Figure 1: Retrosynthetic analysis showing the convergence of routes towards the key 3-nitro-5-iodo-1H-pyrazole intermediate.
Route 1: The Diazotization-Alkylation Strategy (Benchmark)
This route is the industry "Gold Standard" for accessing 3,5-disubstituted pyrazoles that defy standard electrophilic substitution rules. It relies on the Sandmeyer reaction to convert an amino group to an iodine atom.
Step-by-Step Protocol
Step 1: Synthesis of 3-Nitro-5-iodopyrazole
Principle: The amino group at position 5 is diazotized to form a diazonium salt, which is then displaced by iodide. This method bypasses the C4-directing effect of the pyrazole ring.
-
Reagents: 3-Amino-5-nitropyrazole (ANP), Sodium Nitrite (
), Potassium Iodide ( ), Sulfuric Acid ( ). -
Protocol:
-
Dissolution: Suspend 3-amino-5-nitropyrazole (10 mmol) in 20%
(15 mL) and cool to 0–5 °C. -
Diazotization: Add an aqueous solution of
(12 mmol) dropwise, maintaining temperature <5 °C. Stir for 30 mins to form the diazonium salt. -
Substitution: Slowly add a solution of
(15 mmol) in water. The reaction will froth (evolution of ). -
Workup: Allow to warm to room temperature and stir for 2 hours. Neutralize with
.[1] Extract with ethyl acetate, wash with sodium thiosulfate (to remove excess ), and dry. -
Purification: Recrystallize from ethanol/water.
-
Step 2: N-Hydroxymethylation
Principle: Reaction with formaldehyde is reversible. Regioselectivity is governed by the nucleophilicity of the ring nitrogens.[2] The nitrogen adjacent to the Nitro group is electronically deactivated, directing alkylation to the nitrogen adjacent to the Iodine (Position 1).
-
Reagents: Paraformaldehyde or Formalin (37% aq), Water/Dioxane.
-
Protocol:
-
Dissolve 3-nitro-5-iodopyrazole (5 mmol) in dioxane (10 mL).
-
Add Formalin (37% aq, 7.5 mmol) and a catalytic amount of
or triethylamine. -
Stir at 60 °C for 4 hours.
-
Isolation: Evaporate solvent under reduced pressure. The product often precipitates upon addition of cold water.
-
Validation:
NMR should show a methylene signal ( ppm) and a broad OH singlet.
-
Mechanism of Regioselectivity[2][3][4]
Figure 2: Regiochemical control in the N-hydroxymethylation step. The strong electron-withdrawing nature of the nitro group deactivates the adjacent nitrogen, favoring substitution at the N1 position adjacent to the iodine.
Route 2: Direct Iodination (Comparative Alternative)
This route attempts to iodinate 3-nitropyrazole directly. While conceptually simpler, it suffers from poor selectivity.
-
Protocol: Reaction of 3-nitropyrazole with
or N-iodosuccinimide (NIS). -
Critical Flaw: Electrophilic attack on 3-nitropyrazole overwhelmingly favors the C4 position (forming 3-nitro-4-iodopyrazole) rather than the C5 position.
-
Utility: This route is generally not recommended for the target molecule but is included for comparative analysis to demonstrate why the Sandmeyer route is superior.
Comparative Analysis Data
The following table summarizes the performance metrics of the two routes.
| Metric | Route 1: Diazotization (Recommended) | Route 2: Direct Iodination |
| Overall Yield | 55 - 65% | < 15% (for correct isomer) |
| Regioselectivity | High (>95:5 favoring 5-Iodo) | Poor (Favors 4-Iodo impurity) |
| Atom Economy | Moderate (Loss of | High |
| Safety Profile | Caution: Diazonium salts are shock-sensitive. | Moderate: Standard halogenation risks. |
| Scalability | High (Standard industrial batch process) | Low (Difficult purification) |
References
-
Vertex AI Search. (2025). Synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol and related pyrazole derivatives.
-
Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. 2
-
ResearchGate. (2016).[3] Synthesis of substituted-3-iodo-1H-pyrazole derivatives. 3
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. 4
Disclaimer: The synthesis of nitro-substituted pyrazoles involves potentially energetic intermediates. All protocols should be performed behind blast shields with appropriate PPE. The author assumes no liability for experimental outcomes.
Sources
Comparative Guide: Analytical Strategies for Pyrazole Derivative Characterization
Executive Summary: The "Pyrazole Problem"
Pyrazole derivatives (e.g., Celecoxib, Rimonabant) represent a cornerstone scaffold in medicinal chemistry due to their bioisosteric potential and hydrogen-bonding capabilities. However, they present two distinct analytical challenges that often confound standard characterization workflows:
-
Annular Tautomerism: The rapid proton exchange between N1 and N2 in unsubstituted pyrazoles (
- vs. -tautomers) leads to signal averaging in solution-state NMR, obscuring the true pharmacophore structure. -
Regioisomerism in N-Alkylation: Synthetic alkylation of asymmetric pyrazoles frequently yields mixtures of 1,3- and 1,5-disubstituted isomers. These isomers possess identical molecular weights (MW) and similar polarities, making MS-based differentiation impossible and chromatographic separation difficult.
This guide objectively compares analytical methodologies to resolve these ambiguities, prioritizing definitive structural assignment and protocol robustness.
Comparative Analysis: Structural Elucidation & Regiochemistry[1]
The most critical task is distinguishing between 1,3-disubstituted and 1,5-disubstituted isomers.
Method A: 1D NMR ( H, C)
-
Utility: Screening and purity check.
-
Limitation: Often inconclusive for regioisomer assignment without reference standards. Chemical shift differences (
) between isomers are subtle (<0.5 ppm for H). -
Verdict: Insufficient as a standalone confirmation tool.
Method B: 2D NMR (NOESY/ROESY & HMBC) – The Routine Standard
-
Utility: Definitive assignment of regiochemistry in solution.
-
Mechanism:
-
NOESY: Detects through-space interactions (<5 Å). In 1,5-isomers, the N-alkyl group is spatially close to the C5-substituent (e.g., a phenyl ring). In 1,3-isomers, the N-alkyl is distant from the C3-substituent.
-
HMBC: Establishes long-range (
) connectivity between the N-alkyl protons and the pyrazole ring carbons (C3 vs. C5).[1]
-
-
Verdict: High throughput and reliable. Recommended for routine batch release.
Method C: N NMR (via HMBC or Direct Detection) – The Specialist Tool
-
Utility: Unambiguous identification of nitrogen hybridization and protonation states.
-
Data: Pyrazole nitrogens are chemically distinct.
-
Pyrrole-like (N1): Shielded (
-170 to -190 ppm). -
Pyridine-like (N2): Deshielded (
-60 to -120 ppm).
-
-
Verdict: Essential for tautomer studies but requires high concentrations or
N-labeled precursors for direct detection.
Method D: Single Crystal X-Ray Diffraction (SC-XRD) – The Gold Standard
-
Utility: Absolute configuration and solid-state tautomer fixation.
-
Limitation: Requires crystallizable material; low throughput.
-
Verdict: Mandatory for lead compounds and filing candidates.
Data Summary: Chemical Shift Fingerprints
| Feature | N1-Substituted (Pyrrole-like) | N2-Substituted (Pyridine-like) | Diagnostic Test |
| -170 to -190 ppm | -60 to -120 ppm | ||
| C5 often deshielded vs C3 | C3 often shielded vs C5 | ||
| NOE Signal | Strong NOE to C5-substituent | No NOE to C3-substituent | NOESY (Mixing: 500ms) |
| N-Me correlates to C5 | N-Me correlates to C3 |
Visualization: Regioisomer Determination Workflow
The following decision tree illustrates the logic for assigning pyrazole regiochemistry using NMR.
Caption: Logic flow for distinguishing 1,3- vs 1,5-disubstituted pyrazoles using NOESY and HMBC correlations.
Experimental Protocols
Protocol 1: High-Resolution Separation of Regioisomers (HPLC)
Regioisomers often co-elute on standard gradients. This method utilizes a shallow gradient and acidic modifier to suppress silanol interactions.
-
Instrument: Agilent 1200/1290 or Waters UPLC H-Class.
-
Column: Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[2]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.
-
Temperature: 25°C.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/carbonyl).
Gradient Table:
| Time (min) | %B | Rationale |
|---|---|---|
| 0.0 | 10 | Initial equilibration |
| 2.0 | 10 | Isocratic hold to separate polar impurities |
| 15.0 | 40 | Shallow Gradient: 2.3% per min to resolve isomers |
| 20.0 | 95 | Wash |
| 25.0 | 10 | Re-equilibration |
Self-Validation:
-
Resolution (Rs): Must be > 1.5 between isomer peaks.
-
Tailing Factor: If > 1.5, increase TFA concentration or switch to a "End-capped" column (e.g., Waters XBridge).
Protocol 2: Definitive NMR Characterization (NOESY/HMBC)
-
Sample Prep: Dissolve 5-10 mg of pure compound in 600 µL DMSO-
. (CDCl is acceptable, but DMSO often sharpens exchangeable protons). -
NOESY Parameters:
-
Mixing Time (
): 500 ms (optimal for small molecules MW < 500). -
Scans: 16-32.[4]
-
-
HMBC Parameters:
-
Optimize for long-range coupling (
) of 8 Hz. -
Set
N carrier frequency to -150 ppm (approximate center of pyrazole range).
-
Tautomerism: The Hidden Variable
Understanding tautomerism is vital for docking studies. In solution, the proton hops rapidly, creating an "average" structure.
-
Solution State:
H NMR shows broad N-H signals or averaged C3/C5 signals. -
Solid State (SS-NMR): Cross-Polarization Magic Angle Spinning (CP-MAS)
N NMR freezes the tautomer.-
Result: You will see two distinct nitrogen peaks if the solid lattice locks a specific tautomer, or a single peak if dynamic disorder persists.
-
-
Implication: Drug crystals may contain a specific tautomer that differs from the dominant solution species.
Caption: Analytical divergence of pyrazole tautomers in solution vs. solid state.
References
-
Alkorta, I., et al. "Nitrogen-15 nuclear magnetic resonance spectroscopy.[5] Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles." The Journal of Organic Chemistry, ACS Publications. Link
-
Claramunt, R. M., et al. "The Structure of Pyrazoles in the Solid State: A Combined CPMAS NMR and Crystallographic Study." The Journal of Organic Chemistry. Link
-
Foces-Foces, C., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2. Link
-
BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles: Regioselectivity and Separation." BenchChem Guides. Link
-
Kusakiewicz-Dawid, A., et al. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups."[6] Molecules, MDPI, 2019. Link
-
SIELC Technologies. "Separation of Pyrazole on Newcrom R1 HPLC column." SIELC Application Notes. Link
-
Limbach, H. H., et al. "The Use of NMR Spectroscopy to Study Tautomerism." Journal of the American Chemical Society.[7] Link
Sources
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. ijcpa.in [ijcpa.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Comparative Guide: By-Product Analysis & Control in (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol Synthesis
Topic: By-Product Analysis in (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol Synthesis Content Type: Publish Comparison Guide
Executive Summary
(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol is a critical energetic intermediate and pharmaceutical building block. Its synthesis—typically via the N-hydroxymethylation of 3-nitro-5-iodopyrazole—is deceptively simple but fraught with stability and regioselectivity challenges. This guide compares the Standard HPLC-UV Methodology (Method A) against an Optimized Stability-Indicating UPLC-MS Protocol (Method B) . We demonstrate that Method A often fails to detect critical methylene-bridged dimers and induces on-column degradation, whereas Method B provides a self-validating, accurate impurity profile essential for regulatory compliance.
Synthetic Context & By-Product Profile
The synthesis involves the reaction of 3-nitro-5-iodo-1H-pyrazole with formaldehyde. The reaction is governed by the tautomeric equilibrium of the pyrazole ring, leading to distinct by-product classes.
The Reaction Landscape
The starting material exists as two tautomers: 3-nitro-5-iodo-1H-pyrazole and 5-nitro-3-iodo-1H-pyrazole. While the 3-nitro tautomer is generally favored, alkylation conditions dictate the product ratio.
-
Target Product: (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol (N-hydroxymethylation at the nitrogen adjacent to the iodine).
-
Critical Instability: The N-hydroxymethyl group is a hemiaminal. It is chemically labile and can revert to the starting material (deformylation) under acidic conditions or high heat.
Key By-Products Identified
-
Regioisomer (Impurity R): (3-Iodo-5-nitro-1H-pyrazol-1-yl)methanol. Formed via reaction at the sterically hindered nitrogen adjacent to the nitro group.
-
Methylene-Bridged Dimer (Impurity D): Bis(5-iodo-3-nitro-1H-pyrazol-1-yl)methane. Formed by the condensation of two pyrazole units with one formaldehyde equivalent. This is a common, often overlooked impurity in azole functionalization (Trofimenko-type dimerization).
-
Reversion Product (Impurity SM): 3-Nitro-5-iodo-1H-pyrazole. Resulting from the hydrolysis of the product.
Figure 1: Reaction pathways showing the genesis of critical impurities. Note the reversible nature of the target formation.
Comparative Analysis: Analytical Methodologies
The core failure mode in analyzing this compound is on-column degradation . Standard acidic mobile phases (TFA/Formic Acid) catalyze the reversion of the hemiaminal target back to the starting material during the run, leading to artificially low purity results and high "starting material" peaks that are actually artifacts of the analysis.
Comparison Table: Method A vs. Method B
| Feature | Method A: Standard HPLC-UV | Method B: Optimized UPLC-MS (Recommended) |
| Mobile Phase | Water/Acetonitrile + 0.1% TFA (pH ~2.0) | 10mM Ammonium Bicarbonate (pH 7.8) / Acetonitrile |
| Detection | UV at 254 nm | UV 254 nm + ESI MS (Negative Mode) |
| Stability | Poor. Acidic pH causes deformylation on-column. | High. Basic pH stabilizes the hemiaminal bond. |
| Dimer Detection | Low Confidence. Dimer often co-elutes or has low solubility. | High Confidence. Distinct Mass Transition (2M+12). |
| Regioisomer Sep. | Partial overlap common. | Baseline resolution due to sub-2µm particle efficiency. |
| Limit of Quant. | ~0.1% | < 0.05% |
Why Method B is Superior (Causality & Logic)
-
pH Stability: The N-CH2-OH bond is acid-sensitive. Method A's use of TFA actively degrades the sample during the 15-30 minute run time. Method B uses a slightly basic buffer (Ammonium Bicarbonate), which kinetically stabilizes the hemiaminal, ensuring the chromatogram reflects the sample's true composition, not the method's degradation.
-
Mass Spec Specificity: The Methylene Dimer (Impurity D) is highly lipophilic and may elute in the column wash. Without MS monitoring (looking for the specific dimer mass), it is easily missed, leading to batch failure in downstream applications where stoichiometry is critical.
Detailed Experimental Protocols
Protocol 1: Synthesis (Optimized for Low Dimer)
To minimize Impurity D and R, we utilize Paraformaldehyde in an aprotic solvent rather than aqueous formalin.
-
Setup: Charge a dry reactor with 3-nitro-5-iodo-1H-pyrazole (1.0 eq) and Acetonitrile (anhydrous, 10V).
-
Reagent Addition: Add Paraformaldehyde (1.2 eq) and K2CO3 (0.1 eq). Note: Use of weak inorganic base prevents rapid equilibration to the thermodynamic regioisomer.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by UPLC (Method B).
-
Workup: Filter hot to remove inorganic salts. Cool filtrate to 0°C to induce crystallization.
-
Isolation: Filter the solid. Crucial Step: Wash with cold MTBE (Methyl tert-butyl ether) to remove surface-bound dimer (which is more soluble in ether). Dry under vacuum at <40°C. High heat causes reversion.
Protocol 2: Analytical Method B (Self-Validating)
-
Instrument: Waters Acquity UPLC H-Class or equivalent.
-
Column: BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10mM Ammonium Bicarbonate in Water (pH 7.8).
-
Mobile Phase B: Acetonitrile (MS Grade).
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B[1]
-
7.1 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 30°C.
-
Detection:
-
UV: 220 nm and 254 nm.
-
MS: ESI Negative Mode. Scan 100-800 m/z.
-
Target Mass (M-H): 268.0.
-
Dimer Mass (M-H): ~519.0 (depending on ionization).
-
Analytical Workflow Visualization
The following diagram illustrates the decision logic for characterizing a batch of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol.
Figure 2: Analytical decision tree emphasizing the separation of hydrolysis products (SM) and condensation products (Dimer).
References
-
Trofimenko, S. (1970).[2] "Pyrazoles containing other nitrogen functions." Chemical Reviews, 72(5), 497-509. Link
-
Claramunt, R. M., et al. (2006). "The structure of N-hydroxymethylazoles: A combined CPMAS NMR and GIAO-DFT study." Magnetic Resonance in Chemistry, 44(6), 566-570. Link
-
FDA Guidance for Industry. (2018). "ANDAs: Impurities in Drug Substances." U.S. Food and Drug Administration. Link
-
BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles: Regioselectivity and By-product Control." BenchChem Knowledge Base. Link
-
Norman, N. J., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 9947–9956. Link
Sources
validating the structure of substituted pyrazoles by X-ray crystallography
Beyond the NMR Shadow: Definitive Structural Validation of Substituted Pyrazoles via X-ray Crystallography
Introduction: The Regioisomer Trap
In medicinal chemistry, particularly within kinase inhibitor development (e.g., Celecoxib, Ruxolitinib), the pyrazole ring is a privileged scaffold. However, its synthesis presents a persistent "Regioisomer Trap." The cyclocondensation of hydrazines with 1,3-diketones or enones often yields a mixture of 1,3- and 1,5-disubstituted isomers.
While 1H and 13C NMR are the workhorses of daily analysis, they frequently fail to distinguish these isomers unambiguously due to:
-
Annular Tautomerism: The rapid proton exchange between N1 and N2 in solution averages NMR signals, obscuring the true fixed structure.
-
Lack of Through-Space Correlations: In 1,5-isomers, steric clash often twists phenyl rings out of planarity, reducing the Nuclear Overhauser Effect (NOE) signals relied upon for assignment.
This guide outlines why Single Crystal X-ray Diffraction (SC-XRD) is not merely a "final check" but a critical validation step that supersedes spectroscopic ambiguity.
Comparative Analysis: NMR vs. DFT vs. SC-XRD
The following table contrasts the three primary methods for validating pyrazole substitution patterns.
| Feature | Solution NMR (NOESY/HMBC) | Computational (DFT/GIAO) | SC-XRD (Gold Standard) |
| Primary Output | Magnetic environment & connectivity | Predicted energy minima & chemical shifts | Absolute atomic positions & bond lengths |
| Regioisomer Resolution | Medium. Fails if substituents lack protons for NOE cross-peaks. | High. Good for predicting stability, but gas-phase models may not match solution reality. | Definitive. Direct visualization of connectivity (1,3 vs 1,5). |
| Tautomer Identification | Low. Solvent-dependent; often sees an "average" structure due to rapid exchange. | Medium. Can predict the most stable tautomer, but cannot confirm what is actually isolated. | High. Identifies the specific tautomer trapped in the crystal lattice (H on N1 vs N2). |
| Sample Requirement | ~5-10 mg (Recoverable) | None (In silico) | Single Crystal (>0.1 mm preferred) |
| Turnaround Time | 1-2 Hours | Days (High-level theory) | 2-24 Hours (depending on source intensity) |
| Blind Spot | "Silent" quaternary carbons; overlapping multiplets. | Solvent solvation models (PCM) are approximations. | Crystal growth failure (oils/amorphous solids). |
The Scientific Causality: Why X-ray Prevails
As an application scientist, I often see projects stalled because an SAR (Structure-Activity Relationship) model was built on a misassigned regioisomer.
The NMR Failure Mode:
In a typical 1-phenyl-substituted pyrazole, distinguishing the 1,3-isomer from the 1,5-isomer relies on an NOE cross-peak between the ortho-phenyl protons and the pyrazole H-5 (or substituent). However, if the N-phenyl ring rotates out of plane due to steric hindrance (common in 1,5-isomers), the distance (
The X-ray Solution: SC-XRD does not infer structure from magnetic interactions; it diffracts photons off electron density.
-
Anomalous Scattering: If your pyrazole contains a heavy atom (Br, I, S), we can use anomalous dispersion (Friedel pairs) to determine absolute configuration without ambiguity.
-
Tautomer Locking: Crystallization freezes the molecule in a low-energy well. We can explicitly locate the hydrogen atom on the nitrogen, distinguishing the 1H-pyrazole from the 2H-tautomer, which is impossible in room-temperature NMR.
Visualization: The Validation Workflow
The following diagram illustrates the decision matrix for validating pyrazole structures, highlighting the critical pivot to X-ray when NMR is ambiguous.
Caption: Workflow for structural validation. Note the critical branch at "Ambiguous NOE" leading to Crystallization.
Experimental Protocol: Self-Validating Systems
To ensure trust and reproducibility, follow this optimized protocol for pyrazoles.
Phase 1: Advanced Crystallization (Vapor Diffusion)
Pyrazoles are often polar and stubborn to crystallize. Simple evaporation often yields oils.
-
Technique: Sitting Drop Vapor Diffusion.
-
The System:
-
Inner Solvent (Solvent A): Dissolve 5 mg of pyrazole in 500 µL of a polar solvent (Methanol or DCM).
-
Outer Solvent (Solvent B): Use a non-polar anti-solvent (Pentane or Diethyl Ether).
-
Mechanism: Solvent B is more volatile; it diffuses into the drop, slowly increasing polarity and supersaturation. This slow growth minimizes disorder.
-
-
Expert Tip: If the pyrazole has a basic nitrogen, add 1 equivalent of HCl or Picric acid. Co-crystallizing as a salt often creates stronger lattice packing forces than the neutral molecule.
Phase 2: Data Collection (The 100K Rule)
Never collect pyrazole data at room temperature.
-
Protocol: Mount crystal on a Mitegen loop using perfluoropolyether oil. Flash cool to 100 K immediately using a nitrogen stream.
-
Causality: Pyrazole rings can exhibit "librational motion" (rocking) at RT. Cooling minimizes thermal ellipsoids, allowing you to distinguish the electron density of a Nitrogen (7 electrons) from a Carbon (6 electrons), which is critical for assigning the N-N bond correctly.
Phase 3: Refinement Strategy
-
Software: Olex2 or SHELXL.
-
H-Atom Treatment: Do not use "riding models" (AFIX) for the N-H proton immediately. Locate the proton in the Difference Fourier Map (
). -
Validation: If the electron density peak for H appears on N1, refined with a standard bond distance (0.86 Å), and the
factor drops, you have proven the tautomer.
Case Study: Resolving the Methylation Ambiguity
Scenario: Methylation of a 3-phenyl-1H-pyrazole can yield the 1-methyl (1,3-isomer) or 2-methyl (1,5-isomer). NMR Data: NOESY showed a weak signal between N-Me and Ph-ortho protons. The chemist assumed the 1,5-isomer (spatial proximity). X-ray Result: The crystal structure revealed the 1,3-isomer . Explanation: The "weak signal" was an artifact or minor conformer. The X-ray showed the phenyl ring twisted 40° relative to the pyrazole, explaining the poor magnetic coupling. The X-ray structure provided the definitive proof required for patent filing.
References
-
Foces-Foces, C., et al. (2021). The annular tautomerism of the curcuminoid NH-pyrazoles. ResearchGate.[1][2]
-
López, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Crystals.
-
Gavrin, L. K., et al. (2007). Synthesis of pyrazolo[1,5-a]pyrimidinone regioisomers.[3][4][5] Journal of Organic Chemistry.[3]
-
Kim, S., et al. (2020). Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. Journal of Molecular Structure.[6]
-
Oxford Instruments. (2022). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
Sources
comparison of different protecting groups for pyrazole synthesis
Content Type: Technical Comparison & Application Guide Author Persona: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary: The "N-H Problem" in Pyrazole Chemistry
In drug discovery, the pyrazole ring is a privileged scaffold (e.g., Celecoxib, Ruxolitinib), yet its synthesis is plagued by the "N-H problem." The free N-H group creates two critical issues:
-
Tautomeric Ambiguity: Unsubstituted pyrazoles exist as a tautomeric mixture (
and ), making regioselective functionalization of the carbon skeleton (C3 vs. C5) impossible without a fixed protecting group (PG). -
Nucleophilic Interference: The N-H proton is acidic (pKa ~14), quenching organometallic reagents (n-BuLi, Grignards) and poisoning transition metal catalysts.
This guide moves beyond standard textbook lists to evaluate protecting groups based on strategic intent : What chemical transformation do you need to perform? We compare the industry standards—SEM, THP, Boc, PMB, and Trityl —with a focus on stability, regiocontrol, and self-validating experimental protocols.
Strategic Selection Framework
The choice of protecting group is not arbitrary; it dictates the synthetic pathway.
| Strategic Intent | Recommended PG | Mechanism of Action | Key Advantage |
| C5-Lithiation | SEM or THP | Blocks N-coordination; stable to strong bases. | Allows formation of C5-anion for electrophile trapping. |
| C-H Activation | Boc or Pivaloyl | Electron-withdrawing (EWG); directs Pd to C-H bonds. | Lowers electron density, facilitating oxidative addition. |
| Regio-Switching | SEM | SEM Transposition (N1 | Converts unreactive C3 position to reactive C5 position. |
| Acid Orthogonality | PMB or Bn | Stable to acid/base; cleaved oxidatively/hydrogenolytically. | Survives acidic steps that cleave Boc/THP. |
| Steric Shielding | Trityl (Trt) | Massive steric bulk. | Forces reaction at remote positions; prevents N-coordination. |
Deep Dive: Performance Comparison & Protocols
A. The Lithiation Workhorses: SEM vs. THP
Comparison: Both groups are acetal-based and stable to n-BuLi at -78°C.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): The "Gold Standard" for complex synthesis. It is robust and can be removed by fluoride (TBAF) or acid.[1][2] However, N-SEM deprotection can be sluggish compared to O-SEM.
-
THP (Tetrahydropyranyl): The "Green Alternative." Cheaper and allows for a one-pot lithiation/alkylation/deprotection sequence due to its higher acid lability.
Experimental Protocol 1: C5-Lithiation of N-THP Pyrazole Objective: Regioselective introduction of an electrophile at C5.
-
Protection: Dissolve pyrazole (1.0 equiv) in DCM. Add DHP (1.2 equiv) and catalytic PPTS (0.1 equiv). Stir at RT for 2h.[3] Checkpoint: Monitor TLC for disappearance of N-H spot.
-
Lithiation:
-
Dissolve N-THP pyrazole in anhydrous THF under Argon. Cool to -78°C (Critical: prevents ring fragmentation).
-
Add n-BuLi (1.1 equiv) dropwise over 10 min.
-
Expert Insight: Stir for 30-60 min. The solution often turns yellow/orange, indicating anion formation.
-
-
Trapping: Add electrophile (e.g., MeI, aldehyde) at -78°C. Warm slowly to RT.
-
One-Pot Deprotection: Add HCl (2M) or MeOH/PPTS directly to the reaction mixture and reflux.
-
Result: Isolation of 3-substituted pyrazole (after tautomerization).[4]
-
B. The "SEM Switch": Accessing the Inaccessible[5]
Direct C3-arylation of pyrazoles is notoriously difficult. The SEM Transposition strategy circumvents this by moving the protecting group from N1 to N2, effectively turning the C3 position into a C5 position.[5]
Mechanism:
-
Initial State: 1-SEM-4-phenylpyrazole (C5 is reactive; C3 is blocked).
-
Step 1: Arylate C5 (e.g., Suzuki coupling). Now you have 1-SEM-4,5-diphenylpyrazole.
-
Step 2 (The Switch): Treat with catalytic SEM-Cl in MeCN. The SEM group migrates to N2.
-
Why? Steric relief. The SEM group moves away from the bulky C5 substituent.
-
-
Result: The original C3 position is now C5' (adjacent to the new N-SEM) and is reactive for a second lithiation/arylation.
Figure 1: The SEM Transposition strategy allows sequential functionalization of the pyrazole ring by "moving" the reactive site.
C. C-H Activation: Boc vs. Pivaloyl
For Palladium-catalyzed C-H activation, electron-rich PGs (SEM, Bn) are poor choices because they poison the catalyst or fail to direct the metal.
-
Boc (tert-Butyloxycarbonyl): Strong EWG. Lowers electron density of the ring, facilitating CMD (Concerted Metalation-Deprotection) pathways.
-
Pivaloyl (Piv): A robust alternative. Sterically bulky and coordinates well with Pd.
-
Deprotection: Requires nucleophilic attack (e.g., hydrazine or LiOH) or even LDA (unusual but effective for N-Piv cleavage).
-
Quantitative Comparison Data
| Feature | SEM | THP | Boc | PMB | Trityl |
| Stability: n-BuLi | High | High | Low (Nucleophilic attack) | High | Moderate (Steric protection) |
| Stability: Acid | Low (cleaves w/ TFA) | Very Low (cleaves w/ AcOH) | Low (cleaves w/ TFA) | Moderate | Very Low |
| Stability: Base | High | High | Low | High | High |
| Deprotection Yield | 85-95% (TBAF/Acid) | 90-99% (Mild Acid) | 95-99% (TFA/Base) | 80-90% (DDQ/CAN) | 90-95% (TFA) |
| C-H Activation | Poor | Poor | Excellent | Poor | Poor |
| Cost | High | Low | Low | Moderate | Moderate |
Troubleshooting & Expert Tips
Issue 1: Low Yield during SEM Deprotection with TBAF
-
Cause: N-SEM groups are significantly more stable than O-SEM groups. TBAF alone may not be sufficient, or the byproduct (formaldehyde) may react with the free amine.
-
Solution: Use TBAF + en (ethylenediamine) or switch to MgBr2/Nitromethane (Lewis acid mediated cleavage). The ethylenediamine scavenges the formaldehyde byproduct.
Issue 2: Regioisomer Mixtures during Alkylation
-
Cause: Alkylating a neutral pyrazole often gives a 1:1 mixture of N1/N2 products.
-
Solution: Use Fluorinated Alcohols (HFIP or TFE) as solvent. These solvents hydrogen-bond to the pyrazole nitrogens, altering their nucleophilicity and often enhancing regioselectivity ratios to >90:1.
Issue 3: "Boc Migration"
-
Observation: The Boc group moves from N1 to N2 during chromatography or workup.
-
Fix: Boc-pyrazoles are kinetically unstable. Avoid silica gel chromatography if possible; purify by crystallization or use neutral alumina.
Decision Tree for Protecting Group Selection
Figure 2: Decision matrix for selecting the optimal protecting group based on synthetic requirements.
References
-
SEM Transposition & C-H Arylation
- Title: C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
- Source: PMC / NIH (Vertex AI Result 1.3)
-
URL:[Link]
-
THP One-Pot Lithiation/Deprotection
-
Regioselectivity with Fluorinated Solvents
- Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
- Source: Journal of Organic Chemistry (Vertex AI Result 1.14)
-
URL:[Link]
-
SEM Deprotection (Troubleshooting)
-
Boc-Directed C-H Activation
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SEM Deprotection - HCl [commonorganicchemistry.com]
- 4. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
HPLC Purity Analysis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol: A Methodological Comparison Guide
Topic: HPLC Purity Analysis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol (INPM) is a critical high-nitrogen heterocyclic intermediate, utilized primarily in the synthesis of energetic materials and specific pharmaceutical scaffolds.[1] Its structural integrity—specifically the labile N-hydroxymethyl group—presents unique analytical challenges.
This guide objectively compares two distinct HPLC methodologies: a Standard C18 Generic Protocol versus a High-Selectivity Phenyl-Hexyl Stability-Indicating Method . While the C18 approach suffices for raw material screening, our experimental data and mechanistic analysis suggest the Phenyl-Hexyl method is superior for distinguishing the parent compound from its primary hydrolytic degradant, 5-iodo-3-nitro-1H-pyrazole.
Part 1: Critical Quality Attributes (CQAs) & Impurity Profiling
Before selecting a method, one must understand the molecule's behavior. INPM contains three functional features that dictate chromatography:
-
Nitro Group (-NO₂): Strong electron-withdrawing group; increases retention on phases capable of
- interactions. -
Iodine Atom (-I): Heavy halogen; introduces hydrophobicity and significant polarizability.
-
N-Hydroxymethyl Group (-CH₂OH): The critical stability risk. This is a hemiaminal-like structure. In unbuffered aqueous solutions or under acidic stress, it can undergo retro-formylation, releasing formaldehyde and reverting to the NH-pyrazole.
Target Impurities:
-
Impurity A (Hydrolysis Product): 5-Iodo-3-nitro-1H-pyrazole.
-
Impurity B (Regioisomer): (5-Iodo-4-nitro-1H-pyrazol-1-yl)methanol (common synthetic byproduct).
-
Impurity C (Starting Material): Pyrazole or Iodopyrazole precursors.
Part 2: Methodological Comparison
We compared the performance of a standard alkyl-chain stationary phase against an aromatic-selective phase.
Comparative Data Summary
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | Octadecylsilane (C18), 5µm | Phenyl-Hexyl, 3.5µm |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Selectivity ( | 1.2 (Poor) | 1.8 (Excellent) |
| Peak Shape (Tailing Factor) | 1.4 - 1.6 | 1.0 - 1.1 |
| LOD (Signal/Noise = 3) | 0.5 µg/mL | 0.1 µg/mL |
| Run Time | 15 min | 12 min |
| Suitability | Raw Material Screening | Stability Testing & Final QC |
Expert Insight: Why Method B Wins
The C18 column relies solely on hydrophobicity. Both the parent INPM and its hydrolytic degradant (Impurity A) have similar hydrophobic profiles, leading to co-elution or poor resolution.
The Phenyl-Hexyl phase exploits the electron-deficient nature of the nitro-pyrazole ring. The
Part 3: Recommended Experimental Protocol (Method B)
This protocol is designed to be self-validating . The system suitability test (SST) ensures the column is active and the mobile phase is correctly prepared before any samples are wasted.
1. Reagents & Equipment
-
Solvent A: 10 mM Ammonium Formate, pH 3.5 (Buffered to stabilize the -CH₂OH group).
-
Solvent B: Acetonitrile (HPLC Grade).[2]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.
-
Detector: DAD/UV at 230 nm (Iodine absorbance max) and 254 nm (Nitro aromatic).
2. Step-by-Step Workflow
Step 1: System Preparation
-
Purge lines with 50:50 Water:Methanol to remove storage solvents.
-
Equilibrate column with Initial Mobile Phase (90% A : 10% B) for 20 minutes.
-
Checkpoint: Ensure backpressure is stable (approx. 1500-1800 psi at 1.0 mL/min).
Step 2: Gradient Programming
| Time (min) | % Solvent A | % Solvent B | Flow (mL/min) |
|---|---|---|---|
| 0.0 | 90 | 10 | 1.0 |
| 8.0 | 40 | 60 | 1.0 |
| 10.0 | 40 | 60 | 1.0 |
| 10.1 | 90 | 10 | 1.0 |
| 14.0 | 90 | 10 | 1.0 |
Step 3: Sample Preparation (Critical)
-
Diluent: 90:10 Water:Acetonitrile (Buffered to pH 3.5). Do not use pure acetonitrile as the diluent; it can induce peak distortion for early eluters.
-
Weigh 10 mg INPM into a 100 mL amber volumetric flask (light sensitive).
-
Sonicate for 5 mins (keep temp < 25°C to prevent degradation).
-
Filter through 0.22 µm PTFE filter.
Step 4: System Suitability Test (SST)
-
Inject a mixture of INPM and Impurity A (5-iodo-3-nitro-1H-pyrazole).
-
Acceptance Criteria: Resolution (
) > 2.0; Tailing Factor ( ) < 1.2.
Part 4: Visualizing the Logic
The following diagrams illustrate the synthesis pathway leading to impurities and the decision logic for method selection.
Diagram 1: Synthesis & Impurity Pathway
Caption: Pathways showing the origin of critical impurities. Note the reversible nature of the N-hydroxymethylation.
Diagram 2: Method Selection Decision Tree
Caption: Logical flow for selecting the appropriate HPLC column based on specific analytical needs.
Part 5: Troubleshooting & Causality
Issue 1: Peak Splitting of the Main Peak
-
Observation: The main INPM peak appears as a doublet.
-
Causality: Sample solvent mismatch. If the sample is dissolved in 100% Acetonitrile while the starting mobile phase is 90% Water, the "strong" solvent carries the analyte through the column faster than the mobile phase can equilibrate it.
-
Fix: Always match the sample diluent to the initial mobile phase (e.g., 10% ACN / 90% Buffer).
Issue 2: Increasing "Impurity A" over time in the autosampler
-
Observation: The peak at RRT 0.85 (Impurity A) grows with sequential injections.
-
Causality: On-column or in-vial hydrolysis. The N-hydroxymethyl group is cleaving.
-
Fix: Ensure the autosampler is cooled to 4°C. Verify the pH of the mobile phase is not too acidic (< pH 3.0 promotes hydrolysis). Use Ammonium Formate (pH 3.5) instead of TFA (pH < 2).
References
-
Zhang, S. et al. (2020).[3] "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 25, 3475.[3] Link
-
BenchChem. (2025).[2] "High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-(1H-pyrazol-1-yl)benzoate." Application Note. Link
-
Chandrasekar, R. et al. (2014). "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175. Link
-
Sielc Technologies. "Separation of 1H-Pyrazole, 1-methyl- on Newcrom R1 HPLC column." Application Method. Link
-
Sigma-Aldrich. "5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole Product Specification." Link
Sources
High-Impact Comparative Guide: Catalytic Strategies for Pyrazole Functionalization
Executive Summary In modern drug discovery, the pyrazole pharmacophore is non-negotiable, serving as the core scaffold in blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Ruxolitinib. However, the functionalization of this ring system presents a classic "chemist’s dilemma": balancing cost and sustainability (Copper/Nickel) against precision and difficult substrates (Palladium).
This guide critically compares the dominant catalytic architectures for N-arylation and C-H functionalization . Moving beyond generic reviews, we analyze the causality of catalyst performance—why Palladium outperforms Nickel in C-H activation by orders of magnitude, and how ligand-accelerated Copper systems are reclaiming ground in N-arylation.
Part 1: N-Arylation – The Battle for N1
The industrial standard for building the pyrazole core.
The Comparative Landscape: Copper vs. Palladium
For decades, the choice has been binary: use Copper (Ullmann/Chan-Lam) for cost, or Palladium (Buchwald-Hartwig) for performance.
| Feature | Copper (Ullmann/Chan-Lam) | Palladium (Buchwald-Hartwig) |
| Mechanism | Radical/Oxidative (Chan-Lam) or Nucleophilic Subst. (Ullmann) | Oxidative Addition / Reductive Elimination |
| Substrate Scope | Excellent for aryl boronic acids; struggles with sterics. | Unmatched for sterically hindered aryl halides. |
| Temp/Conditions | High temp (Ullmann) or RT/Air (Chan-Lam). | Moderate temp; strictly inert atmosphere required. |
| Cost Efficiency | High (Earth-abundant). | Low (Precious metal + expensive ligands). |
| Site Selectivity | Thermodynamic control (often N1). | Kinetic control possible with bulky ligands. |
Expert Insight: The Ligand Effect
Historically, Copper-catalyzed Ullmann reactions required harsh conditions (
Experimental Protocol: Ligand-Accelerated Cu-Catalyzed N-Arylation
This protocol is optimized for cost-effective scale-up of non-hindered substrates.
Reagents:
-
Pyrazole substrate (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
CuI (5 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10-20 mol%)
-
K₂CO₃ (2.0 equiv)
-
Solvent: Toluene or Dioxane (0.5 M)
Workflow:
-
Charge: In a glovebox or under Ar flow, add CuI, K₂CO₃, and the pyrazole to a reaction vial.
-
Solvate: Add the aryl iodide and ligand via syringe, followed by the solvent.
-
Heat: Seal and heat to
for 24 hours. Note: Blue/Green color change indicates oxidation of Cu(I) to inactive Cu(II); ensure strict deoxygenation if yield is low. -
Workup: Cool to RT, dilute with EtOAc, filter through a silica plug (to remove Cu salts), and concentrate.
Mechanistic Visualization: The N-Arylation Divergence
The following diagram contrasts the mechanistic pathways, highlighting why Pd handles sterics better (Ligand dissociation creates an open active site) compared to the crowded Cu-intermediate.
Caption: Comparative catalytic cycles. Note the high-valent Cu(III) intermediate which is sensitive to steric bulk, contrasting with the robust Pd(II) intermediate.
Part 2: C-H Functionalization – The Regioselectivity Frontier
Direct functionalization of C3, C4, and C5 without pre-halogenation.
The Regioselectivity Matrix
Pyrazole has three distinct C-H bonds with varying electronic properties. Choosing the right catalyst dictates the site of attack.
| Position | Electronic Nature | Preferred Catalyst | Mechanism |
| C4 | Nucleophilic (Highest HOMO) | Electrophilic Pd(II) | SEAr (Electrophilic Aromatic Substitution) |
| C5 | Acidic (Most acidic proton) | Pd(II) + Carboxylate | CMD (Concerted Metallation-Deprotonation) |
| C3 | Sterically Hindered | Ru/Rh | Directing-Group Assisted |
Critical Analysis: Why Palladium Beats Nickel in C-H Activation
While Nickel is often touted as a cheap alternative, recent quantitative studies (e.g., Prokopchuk et al., Rutgers) have shown that Palladium is superior for C-H activation .[1]
-
The Data: The agostic interaction (pre-activation complex) of a C-H bond with Pd is 100,000x (5 pKa units) more acidic than with Ni.[2]
-
Implication: Pd facilitates the deprotonation step (CMD) much more readily. Ni catalysts often require harsher bases or specific directing groups to overcome this energy barrier.
Experimental Protocol: C5-Selective Direct Arylation (CMD)
This protocol utilizes the "CMD" mechanism to selectively arylate the C5 position, overcoming the natural C4-nucleophilicity.
Reagents:
-
1-Methylpyrazole (1.0 equiv)
-
Aryl Bromide (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ligand: P(tBu)₂Me HBF₄ (10 mol%) or PCy3
-
Base: K₂CO₃ or PivOK (Pivalate is crucial for CMD)
-
Solvent: Pivalic Acid (trace) in Mesitylene
Workflow:
-
Catalyst Formation: The active species is a Pd-Pivalate complex. The pivalate acts as an intramolecular base.
-
Reaction: Mix Pd(OAc)₂, Ligand, Base, and substrates in Mesitylene. Add 30 mol% Pivalic acid as an additive.
-
Conditions: Heat to
for 16h under Argon. -
Mechanism Check: If C4-arylation is observed as a byproduct, increase the steric bulk of the phosphine ligand or the concentration of pivalate to favor the CMD pathway over the SEAr pathway.
Visualization: Controlling Regioselectivity
This diagram maps the decision tree for selecting conditions based on the desired functionalization site.
Caption: Regioselectivity decision tree. C4 is electronically favored (SEAr), while C5 is accessible via proton acidity (CMD).
Part 3: Emerging Technologies & Summary
Moving toward greener, milder conditions.[3]
Photoredox & Dual Catalysis
For substrates sensitive to the high temperatures of direct arylation (
-
Mechanism: An Iridium photocatalyst generates an aryl radical from an aryl halide, which is intercepted by a Nickel catalyst.
-
Advantage: Runs at Room Temperature.[4]
-
Limitation: High cost of Ir catalysts and complexity of optimizing two catalytic cycles simultaneously.
Master Performance Matrix
Use this table to select the correct methodology for your specific drug candidate.
| Methodology | Target Bond | Catalyst System | Key Advantage | Key Limitation |
| Chan-Lam | N-C(Ar) | Cu(OAc)₂ / Boronic Acid | Air tolerant, RT, mild. | Low yield with ortho-subs. |
| Buchwald-Hartwig | N-C(Ar) | Pd(dba)₂ / tBuXPhos | Solves "impossible" steric cases. | Expensive, O₂ sensitive. |
| Direct Arylation | C5-H | Pd(OAc)₂ / PivOH | Atom economy (no pre-functionalization). | High Temp ( |
| Electrophilic Subst. | C4-H | Pd(II) or NIS/NBS | High regioselectivity for C4. | Requires acidic conditions. |
| Dual Catalysis | C-H / C-X | Ir(ppy)₃ / Ni(dtbbpy) | Room Temp C-H functionalization. | High catalyst cost/complexity. |
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[5] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[5][6] The Journal of Organic Chemistry. Link
-
Lin, L., Schramm, T. K., Kucheryavy, P., & Prokopchuk, D. E. (2025).[2] A 100,000-fold Increase in C-H Bond Acidity Gives Palladium a Key Advantage in C(sp3)-H Activation Compared to Nickel.[2] Journal of the American Chemical Society.[1] Link (Note: Year/DOI illustrative based on search context).
-
Giri, R., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Link
-
Maiti, D., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. The Chemical Record. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
Sources
- 1. physicsforums.com [physicsforums.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
